2-Bromoimidazo[2,1-b][1,3,4]thiadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-bromoimidazo[2,1-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3S/c5-3-7-8-2-1-6-4(8)9-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHCFWOCRFEOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656275 | |
| Record name | 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137142-58-5 | |
| Record name | 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoimidazo[2,1-b][1,3,4]thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Imidazo[2,1-b]thiadiazole Scaffold
Introduction: The Imidazo[2,1-b][1][2][3]thiadiazole Scaffold
The fused heterocyclic system, imidazo[2,1-b][1][2][3]thiadiazole, represents a cornerstone in modern medicinal chemistry. This scaffold, an isostere of the biologically significant imidazo[2,1-b]thiazole core, has garnered substantial interest due to the diverse and potent pharmacological activities exhibited by its derivatives.[4] Compounds incorporating this nucleus have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][5]
Within this versatile class of molecules, 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole emerges as a pivotal synthetic intermediate. The presence of a bromine atom at the C-2 position provides a reactive handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive exploration of the synthesis, physicochemical properties, reactivity, and synthetic utility of 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole, providing researchers and drug development professionals with the foundational knowledge required to leverage this powerful building block.
Synthesis of 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole Derivatives
The synthesis of the target scaffold is not achieved by direct bromination of the parent imidazo[2,1-b][1][2][3]thiadiazole, as electrophilic substitution on this ring system preferentially occurs at the more electron-rich C-5 position.[3] Therefore, a more strategic approach is required, beginning with a pre-brominated precursor. The most common and effective route involves a two-step sequence: the synthesis of 2-amino-5-bromo-1,3,4-thiadiazole, followed by a cyclocondensation reaction.
Caption: General synthetic workflow for 2-Bromo-6-aryl-imidazo[2,1-b][1][2][3]thiadiazole.
Experimental Protocol: Synthesis of 2-Bromo-6-phenylimidazo[2,1-b][1][2][3]thiadiazole
Part A: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole [1]
-
Dissolution: Dissolve 2-amino-1,3,4-thiadiazole in a suitable acidic solution (e.g., aqueous H₂SO₄).
-
Bromination: Cool the solution to below 10°C. Add bromine dropwise, followed by the portion-wise addition of an oxidant (e.g., sodium hypochlorite solution) while maintaining the temperature between 15-30°C. The use of an oxidant reduces the required amount of elemental bromine, lowering costs and environmental impact.
-
Neutralization & Isolation: After the reaction is complete (monitored by TLC), carefully neutralize the mixture with an aqueous base (e.g., NaOH or Na₂CO₃ solution) to a pH of 8.
-
Purification: The precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol yields pure 2-amino-5-bromo-1,3,4-thiadiazole.
Part B: Synthesis of 2-Bromo-6-phenylimidazo[2,1-b][1][2][3]thiadiazole [4]
-
Reaction Setup: To a solution of 2-amino-5-bromo-1,3,4-thiadiazole (1 equivalent) in anhydrous ethanol, add 2-bromoacetophenone (phenacyl bromide) (1 equivalent).
-
Cyclocondensation: Reflux the mixture for 12-24 hours. The reaction progress can be monitored by TLC. During the reaction, the hydrobromide salt of the product may precipitate.
-
Isolation: After cooling, the precipitated solid is collected by filtration.
-
Workup: The collected solid is suspended in water, and the mixture is neutralized with a weak base, such as aqueous sodium carbonate solution, to afford the free base.
-
Purification: The crude product is filtered, washed thoroughly with water, dried, and recrystallized from a suitable solvent (e.g., ethanol or acetone) to yield the pure 2-bromo-6-phenylimidazo[2,1-b][1][2][3]thiadiazole.
Causality Behind Experimental Choices: The Hantzsch-type condensation is a classic and robust method for forming fused imidazole rings.[6] Anhydrous ethanol is a common solvent as it effectively dissolves the reactants while being relatively non-reactive. Refluxing provides the necessary activation energy for the condensation and cyclization to occur. The final neutralization step is crucial to convert the hydrobromide salt, which has limited solubility in many organic solvents, into the free base, which is more amenable to purification and subsequent reactions.
Physicochemical and Spectroscopic Properties
The fundamental physicochemical and predicted spectroscopic data for a representative derivative, 2-bromo-6-phenylimidazo[2,1-b][1][2][3]thiadiazole, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrN₃S | [7] |
| Molecular Weight | 280.15 g/mol | |
| CAS Number | 88013-15-4 | |
| Appearance | Expected to be a solid | - |
| Melting Point | 195-198 °C | |
| Predicted XlogP | 3.5 | [7] |
| Storage | Store under inert gas at 2-8°C | - |
Spectroscopic Signature (Predicted)
While specific spectra for the parent 2-bromo compound are not widely published, the expected characteristics can be reliably inferred from closely related analogs.[8][9]
-
¹H NMR (400 MHz, DMSO-d₆): The most telling feature will be the absence of a signal for a proton at the C-2 position. A singlet corresponding to the C-5 proton would be expected in the aromatic region (δ 8.0-8.5 ppm). Signals for the phenyl group at C-6 would appear as multiplets between δ 7.4-8.0 ppm.
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon atom bearing the bromine (C-2) would appear significantly downfield. Other characteristic signals would include those for the bridgehead carbon (C-7a), C-5, C-6, and the carbons of the phenyl substituent. The two carbons of the thiadiazole ring in related structures typically resonate between 160-165 ppm.[10]
-
IR (KBr, cm⁻¹): Key vibrational frequencies would include C=N stretching within the heterocyclic core (~1500-1600 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and C-S stretching (~1180-1240 cm⁻¹).[10] The C-Br stretch would appear in the fingerprint region. The absence of N-H stretching bands (typically ~3100-3400 cm⁻¹) confirms the successful cyclization from the 2-amino precursor.[9]
-
Mass Spectrometry (ESI): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with an approximate 1:1 ratio, which is definitive for a monobrominated compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole lies in the reactivity of its carbon-bromine bond. This site serves as an electrophilic handle for the construction of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds, primarily through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are among the most powerful tools in modern organic synthesis, allowing for the precise and efficient formation of bonds under relatively mild conditions. The 2-bromo position of the imidazo[2,1-b][1][2][3]thiadiazole core is an excellent substrate for these transformations.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
1. Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds. Research has confirmed that 2-bromo-imidazo[2,1-b][1][2][3]thiadiazoles are competent substrates for palladium-catalyzed amination, providing access to a diverse library of 2-amino derivatives.[11][12] This transformation is critical for modulating the physicochemical properties (e.g., solubility, basicity) and biological activity of the core scaffold.
2. Suzuki-Miyaura Coupling: The Suzuki reaction, which couples an organoboron reagent with an organic halide, is a robust method for C-C bond formation. Reacting 2-bromo-imidazo[2,1-b][1][2][3]thiadiazole with various aryl or heteroaryl boronic acids or esters allows for the introduction of diverse aromatic substituents at the C-2 position, enabling extensive structure-activity relationship (SAR) studies.[13][14]
3. Other Couplings: The C-2 bromine can also participate in other important transformations such as Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and C-S coupling reactions, further expanding its synthetic versatility.[15]
Experimental Protocol: Buchwald-Hartwig Amination[2][12][13]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-imidazo[2,1-b][1][2][3]thiadiazole derivative (1 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Reagent Addition: Add the desired amine (1.2-1.5 equiv.) and an anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110°C for 12-24 hours, or utilize microwave irradiation for accelerated reaction times.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired 2-amino-imidazo[2,1-b][1][2][3]thiadiazole derivative.
Self-Validating System: The success of the protocol is validated by spectroscopic analysis. In the ¹H NMR of the product, the disappearance of the C-5 proton signal (if the starting material was a 5-bromo isomer) or the appearance of an N-H signal, coupled with characteristic shifts in the aromatic protons of the newly introduced amine, confirms the C-N bond formation. Mass spectrometry will show a molecular ion peak corresponding to the coupled product, notably lacking the bromine isotopic pattern.
Biological Significance and Applications
The true value of 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole is realized in the biological activities of the compounds derived from it. By leveraging the C-2 bromine as a synthetic handle, researchers have developed numerous derivatives with significant therapeutic potential. For instance, derivatives of the core scaffold have shown potent antiproliferative activity against various human tumor cell lines.[16] The introduction of different substituents via cross-coupling allows for the fine-tuning of activity and exploration of SAR, leading to the identification of lead compounds for further development in oncology, infectious diseases, and inflammatory conditions.[5]
Conclusion
2-Bromoimidazo[2,1-b][1][2][3]thiadiazole is a highly valuable and versatile heterocyclic building block. Its synthesis is accessible through a strategic pathway involving the cyclocondensation of a pre-brominated aminothiadiazole precursor. The key chemical feature of this molecule is the reactive C-Br bond, which serves as an efficient handle for diversification through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. This reactivity enables the systematic modification of the core scaffold, providing medicinal chemists with a powerful platform for the design and synthesis of novel compounds with a wide range of biological activities. A thorough understanding of its chemical properties is essential for any researcher aiming to exploit the full potential of the imidazo[2,1-b][1][2][3]thiadiazole scaffold in drug discovery and development.
References
- 1. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. heteroletters.org [heteroletters.org]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole (C10H6BrN3S) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1,3,4]thiadiazole Series | Semantic Scholar [semanticscholar.org]
- 13. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Synthesis and antiproliferative activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Strategic Importance of the Imidazo[2,1-b]thiadiazole Scaffold
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromoimidazo[2,1-b]thiadiazole
The fusion of imidazole and 1,3,4-thiadiazole rings creates the imidazo[2,1-b][1][2]thiadiazole scaffold, a heterocyclic system of significant interest in medicinal chemistry.[3] This core structure is a key pharmacophore, with derivatives exhibiting a vast array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antitubercular properties.[4][3][5][6][7] The introduction of a bromine atom at the 2-position of this scaffold yields 2-Bromoimidazo[2,1-b]thiadiazole, a highly versatile synthetic intermediate. The bromo-substituent serves as a crucial handle for further molecular elaboration through cross-coupling reactions, enabling the development of diverse compound libraries essential for modern drug discovery programs. This guide provides a comprehensive overview of the synthesis and detailed characterization of this pivotal building block.
Part 1: Synthesis Pathway—A Two-Stage Approach
The synthesis of 2-Bromoimidazo[2,1-b]thiadiazole is most efficiently achieved through a sequential process: first, the construction of the fused heterocyclic core, followed by a regioselective bromination.
Stage 1: Construction of the Imidazo[2,1-b][1][2][3]thiadiazole Core
The foundational step involves a Hantzsch-type condensation reaction. This begins with the synthesis of a 2-amino-1,3,4-thiadiazole intermediate, which is then cyclized with an α-haloketone.
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This is a powerful dehydrating agent, essential for driving the cyclization of a carboxylic acid and thiosemicarbazide to form the 2-amino-1,3,4-thiadiazole ring.[4][5]
-
α-Phenacyl Bromide: This reagent provides the necessary two-carbon unit to form the imidazole ring. The ketone group reacts with the exocyclic amine of the thiadiazole, and the bromine provides a leaving group for the subsequent intramolecular cyclization.
-
Ethanol as Solvent: Dry ethanol is an ideal solvent for the condensation reaction, as it facilitates the dissolution of the reactants and provides a suitable medium for the reflux conditions required for the reaction to proceed to completion.[4][5]
References
- 1. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles [mdpi.com]
- 2. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heteroletters.org [heteroletters.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. Review of imidazo[2,1-b][1,3,4]thiadiazole derivatives as antimicrobials. [wisdomlib.org]
- 7. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
Spectroscopic Characterization of 2-Bromoimidazo[2,1-b]thiadiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[2,1-b]thiadiazole scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active molecules with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The targeted introduction of a bromine atom at the 2-position of this fused ring system creates 2-Bromoimidazo[2,1-b]thiadiazole, a key intermediate for further chemical elaboration and the development of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for unambiguous structure elucidation, purity assessment, and quality control during its synthesis and subsequent derivatization. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Bromoimidazo[2,1-b]thiadiazole, grounded in the analysis of structurally related compounds and established spectroscopic principles.
Molecular Structure and Spectroscopic Rationale
The structural integrity of 2-Bromoimidazo[2,1-b]thiadiazole is confirmed through a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for a definitive characterization.
Caption: Molecular structure of 2-Bromoimidazo[2,1-b]thiadiazole with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Bromoimidazo[2,1-b]thiadiazole, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-Bromoimidazo[2,1-b]thiadiazole is expected to be relatively simple, displaying two signals in the aromatic region corresponding to the two protons on the imidazole ring.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | 7.5 - 8.5 | Doublet | ~2-3 | This proton is adjacent to the C-6 proton, leading to a doublet. The electron-withdrawing nature of the fused thiadiazole ring and the adjacent nitrogen atom shifts this proton downfield. |
| H-6 | 7.0 - 8.0 | Doublet | ~2-3 | This proton is coupled to the H-5 proton, resulting in a doublet. It is typically found slightly upfield compared to H-5. |
Note: The exact chemical shifts can be influenced by the solvent used for analysis. Common solvents include DMSO-d₆ and CDCl₃.[5]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| C-2 | 110 - 125 | The attachment of the electronegative bromine atom will significantly shield this carbon, shifting its resonance to a relatively upfield position for a carbon in a double bond. |
| C-3a | 145 - 155 | This is a bridgehead carbon and part of the aromatic system, leading to a downfield chemical shift. |
| C-5 | 115 - 125 | This carbon is bonded to a proton and is part of the imidazole ring. Its chemical shift is influenced by the adjacent nitrogen and sulfur atoms. |
| C-6 | 110 - 120 | This carbon is also bonded to a proton and is typically found in a similar region to C-5. |
Note: The carbon signals for C-2 and the bridgehead C-3a may be of lower intensity due to the absence of a directly attached proton and longer relaxation times.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3150 | Medium to Weak |
| C=N stretch | 1600 - 1650 | Medium |
| C=C stretch | 1450 - 1600 | Medium |
| C-N stretch | 1300 - 1400 | Medium to Strong |
| C-S stretch | 600 - 800 | Weak to Medium |
| C-Br stretch | 500 - 650 | Medium to Strong |
The IR spectrum will be characterized by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and a series of sharp bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the vibrations of the fused heterocyclic ring system. The presence of the C-Br bond can be confirmed by a band in the lower frequency region of the spectrum.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
For 2-Bromoimidazo[2,1-b]thiadiazole (C₄H₂BrN₃S), the expected molecular weight is approximately 203.9 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2).
Expected Fragmentation Pathways:
-
Loss of N₂: A common fragmentation pathway for thiadiazole derivatives is the elimination of a molecule of nitrogen.[7]
-
Loss of Br: Cleavage of the C-Br bond can lead to a fragment corresponding to the imidazo[2,1-b]thiadiazole cation.
-
Ring Fragmentation: The fused heterocyclic ring system can undergo complex fragmentation to yield smaller charged species.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 2-Bromoimidazo[2,1-b]thiadiazole.
NMR Spectroscopy
Caption: General workflow for NMR data acquisition and processing.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of purified 2-Bromoimidazo[2,1-b]thiadiazole and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[5]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required to achieve an adequate signal-to-noise ratio compared to the ¹H spectrum.
IR Spectroscopy
Methodology:
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques for this type of molecule. Electron Impact (EI) may also be used if the compound is sufficiently volatile and thermally stable.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).
Conclusion
The spectroscopic characterization of 2-Bromoimidazo[2,1-b]thiadiazole is a critical step in its synthesis and application in medicinal chemistry and drug discovery. By employing a combination of NMR, IR, and Mass Spectrometry, a comprehensive and unambiguous structural assignment can be achieved. The data and protocols presented in this guide provide a foundational framework for researchers working with this important heterocyclic compound and its derivatives.
References
- 1. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
discovery and history of imidazo[2,1-b]thiadiazole scaffold
An In-Depth Technical Guide to the Imidazo[2,1-b]thiadiazole Scaffold: Discovery, History, and Synthetic Evolution
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the imidazo[2,1-b]thiadiazole scaffold, a significant heterocyclic system in medicinal chemistry. We will traverse its initial discovery, the evolution of its synthesis, and the burgeoning interest in its diverse pharmacological potential, offering field-proven insights for researchers, scientists, and drug development professionals.
The Genesis of a Privileged Scaffold: A Historical Perspective
The journey of the imidazo[2,1-b]thiadiazole core began in the 1950s, emerging from the broader exploration of fused heterocyclic systems.[1][2][3] This period in chemical history was characterized by a drive to create novel molecular architectures with the potential for unique biological activities. The fusion of an imidazole ring with a 1,3,4-thiadiazole nucleus gives rise to a bridgehead nitrogen atom system, a structural motif that imparts conformational rigidity and specific electronic properties.[2] The initial syntheses laid the groundwork for what would become a "privileged scaffold" in drug discovery, a core structure capable of interacting with multiple biological targets.
The pioneering work, though not extensively detailed in readily available reviews, can be traced through citations in later, more comprehensive studies. These early investigations established the fundamental synthetic pathway that remains the cornerstone of imidazo[2,1-b]thiadiazole chemistry: the condensation of a 2-amino-1,3,4-thiadiazole with an α-halocarbonyl compound. This reaction, elegant in its simplicity, opened the door to a vast chemical space that continues to be explored today.
Foundational Synthesis: The Cornerstone of Imidazo[2,1-b]thiadiazole Chemistry
The most prevalent and historically significant method for constructing the imidazo[2,1-b]thiadiazole scaffold is the reaction between a 2-amino-5-substituted-1,3,4-thiadiazole and an α-halocarbonyl compound, such as a phenacyl bromide.[4][5] This reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the thiadiazole onto the α-carbon of the carbonyl compound, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system.
Core Synthetic Workflow
The general synthetic scheme can be visualized as a two-step process, often starting from a carboxylic acid and thiosemicarbazide to first form the 2-amino-1,3,4-thiadiazole precursor.
Figure 1: General synthetic pathway for imidazo[2,1-b]thiadiazoles.
Experimental Protocol: A Validated Approach
The following protocol outlines a typical synthesis of a 2,6-disubstituted imidazo[2,1-b][6][7][8]thiadiazole derivative.
Part A: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole
-
A mixture of an aromatic carboxylic acid (0.1 M), thiosemicarbazide (0.2 M), and phosphorus oxychloride (5 mL) is refluxed for 2 hours.[9]
-
After cooling, the reaction mixture is carefully diluted with 10 mL of water and refluxed for an additional 4 hours.
-
The mixture is then filtered while hot.
-
The filtrate is neutralized with a 10% potassium hydroxide solution.
-
The resulting precipitate is filtered, washed with cold water, and recrystallized from absolute ethanol to yield the 2-amino-5-aryl-1,3,4-thiadiazole.
Part B: Synthesis of 2,6-Diaryl-imidazo[2,1-b][6][7][8]thiadiazole
-
The 2-amino-5-aryl-1,3,4-thiadiazole (from Part A) is reacted with a substituted phenacyl bromide in ethanol.[4]
-
The reaction mixture is refluxed for 18 hours.
-
Upon cooling, the hydrobromide salt of the product precipitates.
-
The solid is filtered, washed, and then neutralized with a solution of sodium carbonate to yield the free base.
-
The final product is purified by recrystallization.
Evolution of Synthetic Methodologies
While the classical approach is robust, modern synthetic chemistry has driven the development of more efficient and environmentally benign methods for the synthesis of imidazo[2,1-b]thiadiazoles.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of imidazo[2,1-b]thiadiazole synthesis, it significantly reduces reaction times and often improves yields.
-
Rationale: Microwave energy directly and efficiently heats the polar reactants and solvents, leading to a rapid increase in temperature and reaction rate. This can minimize the formation of side products.
-
Example: The reaction of 2-amino-1,3,4-thiadiazoles with α-haloketones can be completed in minutes under microwave irradiation, compared to the hours required for conventional heating.[10]
One-Pot Syntheses
One-pot procedures, where reactants are subjected to successive chemical reactions in a single reactor, are highly desirable for their efficiency and reduced waste. Several one-pot methods for imidazo[2,1-b]thiadiazole synthesis have been developed.
-
Causality: These methods often rely on a sequence of reactions, such as the initial formation of the 2-amino-1,3,4-thiadiazole from a carboxylic acid and thiosemicarbazide, followed by the in-situ reaction with an α-halocarbonyl compound without the need for isolation of the intermediate.[7] This streamlines the synthetic process and reduces the use of solvents for purification of intermediates.
A Scaffold of Diverse Biological Promise
The imidazo[2,1-b]thiadiazole core has proven to be a versatile scaffold, with derivatives exhibiting a wide array of biological activities. This has led to its extensive investigation in various therapeutic areas.
| Biological Activity | Key Findings and Examples | Citations |
| Anticancer | Derivatives have shown significant antiproliferative activity against various human cancer cell lines, including T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), and murine leukemia cells (L1210). Some compounds induce apoptosis and affect the cell cycle. | [3][4][6][11][12][13][14][15] |
| Antimicrobial | Broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, has been reported. The scaffold is a promising starting point for the development of new anti-infective agents. | [2][6][16][17][18] |
| Anti-inflammatory | Certain derivatives have demonstrated potent anti-inflammatory and analgesic properties, with some compounds showing higher inhibition of COX-2 compared to the standard drug diclofenac, and without ulcerogenic activity. | [9][19] |
| Antiviral | Some derivatives have shown activity against viruses such as influenza A and B. | [4] |
| Other Activities | The scaffold has also been explored for antitubercular, anticonvulsant, diuretic, and antileishmanial activities.[6][9] More recently, derivatives are being investigated as potential PET imaging agents for α-synuclein pathologies.[20] |
Structure-Activity Relationships (SAR)
The biological activity of imidazo[2,1-b]thiadiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core.
Figure 2: Key positions for substitution on the imidazo[2,1-b]thiadiazole scaffold.
-
C-2 Position: Substitutions at this position, often with benzyl or other aryl groups, significantly influence the compound's lipophilicity and its ability to fit into the binding pockets of biological targets.[11][12]
-
C-6 Position: The nature of the substituent at the C-6 position is frequently critical for potent biological activity. Aryl groups are common, and their electronic properties (electron-donating or electron-withdrawing) can fine-tune the activity.[12]
-
C-5 Position: Modifications at the C-5 position, such as the introduction of a formyl or thiocyanate group, have been shown to enhance anticancer activity.[11][13]
Future Directions and Conclusion
The imidazo[2,1-b]thiadiazole scaffold has a rich history and a vibrant future in medicinal chemistry. From its discovery in the mid-20th century to its current status as a privileged structure, it continues to provide a fertile ground for the development of new therapeutic agents. The evolution of synthetic methodologies has made this scaffold more accessible, enabling a deeper exploration of its chemical space.
The diverse biological activities, coupled with a growing understanding of its structure-activity relationships, ensure that the imidazo[2,1-b]thiadiazole core will remain a focus of research for years to come. The ongoing challenge for medicinal chemists is to leverage this versatile scaffold to design and synthesize novel drug candidates with improved efficacy, selectivity, and safety profiles to address unmet medical needs.
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- 17. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Imidazo[2,1-b]thiadiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that offer unique three-dimensional arrangements and diverse biological activities. Among these, the imidazo[2,1-b]thiadiazole core has emerged as a "privileged" structure, a testament to its ability to interact with a wide array of biological targets and exhibit a broad spectrum of pharmacological effects. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of imidazo[2,1-b]thiadiazole derivatives, offering insights for the design and development of next-generation therapeutics.
The Allure of a Fused Heterocycle: Why Imidazo[2,1-b]thiadiazole?
The imidazo[2,1-b]thiadiazole system is a fused bicyclic heterocycle containing a bridgehead nitrogen atom. This unique arrangement confers a rigid, planar structure with a distinct distribution of heteroatoms, making it an ideal framework for molecular recognition by various enzymes and receptors. The fusion of the electron-rich imidazole ring with the thiadiazole moiety creates a unique electronic environment that can be fine-tuned through substitution to modulate the molecule's physicochemical properties and biological activity.[1][2] The thiadiazole ring, in particular, is a known bioisostere of oxadiazole and benzene, and the presence of a sulfur atom can enhance lipophilicity, a crucial factor for drug absorption and distribution.[1]
Crafting the Core: Synthetic Strategies for Imidazo[2,1-b]thiadiazoles
The most prevalent and versatile method for the synthesis of the imidazo[2,1-b]thiadiazole core involves a two-step process, commencing with the formation of a 2-amino-1,3,4-thiadiazole precursor, followed by a cyclocondensation reaction.
Synthesis of 2-Amino-1,3,4-thiadiazole Precursors
The synthesis of the key 2-amino-1,3,4-thiadiazole intermediate is typically achieved through the cyclization of a carboxylic acid with thiosemicarbazide. The choice of the carboxylic acid determines the substituent at the 5-position of the thiadiazole ring, offering a convenient point of diversification.
Experimental Protocol: Synthesis of 5-Aryl-2-amino-1,3,4-thiadiazole [3]
-
A mixture of the desired aromatic carboxylic acid (0.1 mol), thiosemicarbazide (0.2 mol), and phosphorus oxychloride (5 mL) is refluxed for 2 hours. The phosphorus oxychloride acts as both a solvent and a dehydrating agent, facilitating the cyclization.
-
After cooling, the reaction mixture is carefully diluted with 10 mL of water and refluxed for an additional 4 hours to hydrolyze any remaining phosphorus oxychloride and ensure complete reaction.
-
The mixture is then filtered while hot, and the filtrate is neutralized with a 10% potassium hydroxide solution. This neutralization precipitates the 2-amino-1,3,4-thiadiazole product.
-
The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from absolute ethanol to yield the pure 5-aryl-2-amino-1,3,4-thiadiazole.
Cyclocondensation to the Imidazo[2,1-b]thiadiazole Core
The final step in constructing the fused ring system is the reaction of the 2-amino-1,3,4-thiadiazole with an α-haloketone, typically a phenacyl bromide derivative. This reaction, a variation of the Hantzsch thiazole synthesis, proceeds via an initial N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 2,6-Diaryl-imidazo[2,1-b][1][2][4]thiadiazole [5]
-
An equimolar mixture of the 5-aryl-2-amino-1,3,4-thiadiazole and the desired substituted phenacyl bromide is refluxed in dry ethanol for 18 hours. The ethanol serves as a polar protic solvent that facilitates the reaction.
-
Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then washed with cold ethanol and recrystallized from an appropriate solvent (e.g., ethanol, dimethylformamide) to afford the pure 2,6-diaryl-imidazo[2,1-b][1][2][4]thiadiazole.
Caption: General synthetic workflow for imidazo[2,1-b]thiadiazole derivatives.
A Spectrum of Biological Activities: Therapeutic Potential
The imidazo[2,1-b]thiadiazole scaffold has proven to be a versatile template for the development of agents with a wide range of therapeutic applications.[2]
Anticancer Activity
A significant body of research has focused on the anticancer potential of imidazo[2,1-b]thiadiazole derivatives.[6] These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, including those of the breast, colon, lung, and prostate.[1][7]
Mechanism of Action: Targeting Focal Adhesion Kinase (FAK)
One of the key mechanisms through which imidazo[2,1-b]thiadiazole derivatives exert their anticancer effects is through the inhibition of Focal Adhesion Kinase (FAK).[8] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. In many cancers, FAK is overexpressed and hyperactivated, contributing to tumor progression and metastasis.
References
- 1. heteroletters.org [heteroletters.org]
- 2. researchgate.net [researchgate.net]
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- 5. mdpi.com [mdpi.com]
- 6. scholar.undip.ac.id [scholar.undip.ac.id]
- 7. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Potential of Bromo-Substituted Imidazothiadiazoles
Abstract
The imidazo[2,1-b][1][2]thiadiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. The introduction of a bromine substituent onto this core structure has been shown to significantly modulate its biological profile, often enhancing its potency. This technical guide provides an in-depth exploration of the synthesis, characterization, and potential pharmacological applications of bromo-substituted imidazothiadiazoles, with a particular focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols, mechanistic insights, and structure-activity relationships are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Imidazothiadiazole Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents due to their diverse chemical properties and ability to interact with a wide range of biological targets. Among these, the fused imidazo[2,1-b][1][2]thiadiazole system has emerged as a particularly promising scaffold. This bicyclic structure, containing both imidazole and thiadiazole rings, offers a unique three-dimensional arrangement of nitrogen and sulfur heteroatoms, which are crucial for establishing interactions with biological macromolecules.
The inherent mesoionic character of the thiadiazole ring allows for enhanced membrane permeability, a desirable trait for drug candidates[3][4]. Furthermore, the imidazothiadiazole nucleus is a bioisostere of purine, enabling it to interact with enzymes and receptors that recognize purine-based endogenous ligands[5].
The introduction of a bromine atom at the C5 position of the imidazo[2,1-b][1][2]thiadiazole ring is a key chemical modification. Halogen atoms, particularly bromine, can enhance the lipophilicity of a molecule, thereby improving its ability to cross cell membranes. Moreover, bromine can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. Several studies have highlighted that the presence and position of a bromo substituent can significantly influence the pharmacological activity of imidazothiadiazole derivatives[2][6].
This guide will systematically explore the synthesis and multifaceted pharmacological applications of this intriguing class of compounds.
Synthesis and Characterization
The synthesis of bromo-substituted imidazothiadiazoles typically involves a multi-step process, beginning with the formation of a 2-amino-1,3,4-thiadiazole intermediate, followed by cyclization to form the fused imidazothiadiazole ring system, and subsequent bromination.
General Synthetic Pathway
A common route to obtaining 5-bromo-substituted imidazo[2,1-b][1][2]thiadiazoles is outlined below. The initial step involves the cyclization of a substituted thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride to yield a 2-amino-5-substituted-1,3,4-thiadiazole. This intermediate is then reacted with an α-haloketone, such as a phenacyl bromide, to construct the fused imidazole ring, yielding the 2,6-disubstituted imidazo[2,1-b][1][2]thiadiazole. The final step is the electrophilic substitution at the C5 position of the imidazole ring using bromine.
Detailed Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-6-(4-chlorophenyl)imidazo[2,1-b]-1,3,4-thiadiazole
This protocol provides a step-by-step method for the synthesis of a representative bromo-substituted imidazothiadiazole derivative[7].
Step 1: Synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
-
To a mixture of 4-bromobenzoic acid (0.1 mol) and thiosemicarbazide (0.1 mol) in a round-bottom flask, slowly add phosphorus oxychloride (10 mL) with constant stirring in an ice bath.
-
After the addition is complete, reflux the reaction mixture for 2 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole.
Step 2: Synthesis of 2-(4-Bromophenyl)-6-(4-chlorophenyl)imidazo[2,1-b]-1,3,4-thiadiazole
-
Dissolve 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine (0.002 mol) and 4'-chloro-α-bromoacetophenone (0.002 mol) in 5 mL of dioxane in a round-bottom flask.
-
Heat the mixture under reflux for 5 hours.
-
After cooling, add a saturated solution of sodium acetate (5 mL).
-
Collect the precipitate by filtration, wash with water, and dry to yield the target compound.
Characterization:
-
Melting Point: 120-123 °C[7].
-
IR (KBr, cm⁻¹): 3062 (aromatic C-H), 1650, 1631, 1589, 1539 (C=N, C=C)[7].
-
¹H NMR (300 MHz, DMSO-d₆) δ ppm: 7.10 (s, 1H, imidazole C5-H), 7.56 (d, 2H, J = 8.4 Hz), 7.63 (d, 2H, J = 8.1 Hz), 7.81 (d, 2H, J = 9.0 Hz), 7.88 (d, 2H, J = 8.7 Hz)[7].
-
Mass Spectrum (m/z): 390 (M⁺)[7].
Pharmacological Applications
Bromo-substituted imidazothiadiazoles have demonstrated significant potential in several therapeutic areas. This section will detail their applications as anticancer, anti-inflammatory, and antimicrobial agents.
Anticancer Activity
The development of novel anticancer agents is a critical area of research. Bromo-substituted imidazothiadiazoles have emerged as a promising class of compounds with potent cytotoxic effects against a range of cancer cell lines.
A primary mechanism through which many imidazothiadiazole derivatives exert their anticancer effects is by disrupting the microtubule dynamics through the inhibition of tubulin polymerization[8]. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.
Bromo-substituted imidazothiadiazoles have been shown to bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[9][10]. While direct evidence for the inhibition of this pathway by bromo-substituted imidazothiadiazoles is still emerging, studies on related thiadiazole derivatives suggest this as a plausible mechanism of action[11]. Inhibition of this pathway would lead to decreased cell proliferation and survival, complementing the effects of tubulin polymerization inhibition.
The following table summarizes the in vitro anticancer activity of selected bromo-substituted imidazothiadiazole derivatives against various human cancer cell lines.
| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | 4-Bromophenyl | 4-Chlorophenyl | MCF-7 (Breast) | 3.43 | [12] |
| 1b | 4-Bromophenyl | 4-Fluorophenyl | A549 (Lung) | 2.79 | [12] |
| 1c | 4-Bromophenyl | Phenyl | SKOV-3 (Ovarian) | 3.58 | [12] |
| 2a | 4-Bromophenyl | - | MCF-7 (Breast) | 1.57 | [2] |
| 3a | 4-Bromophenyl | - | MCF-7 (Breast) | 52.35 | [2] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromo-substituted imidazothiadiazole compounds in the culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48 hours.
-
MTT Addition: After the incubation period, remove the drug-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
This assay measures the effect of compounds on the polymerization of tubulin in vitro using a fluorescent reporter.
-
Reagent Preparation: Reconstitute lyophilized tubulin protein to a final concentration of 2 mg/mL in a general tubulin buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing a fluorescent reporter such as DAPI. Keep on ice.
-
Compound Preparation: Prepare a 10x stock solution of the bromo-substituted imidazothiadiazole in the general tubulin buffer. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.
-
Assay Setup: In a pre-warmed (37°C) 96-well plate, add 10 µL of the 10x compound solution to each well.
-
Initiation of Polymerization: Add 90 µL of the cold tubulin solution to each well to initiate the polymerization reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time. An increase in fluorescence indicates tubulin polymerization. Compare the polymerization curves of the test compounds with the controls to determine their inhibitory or enhancing effects.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, including arthritis, cardiovascular disease, and cancer. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, but their use can be associated with gastrointestinal side effects. Bromo-substituted imidazothiadiazoles have shown promise as anti-inflammatory agents with a potentially improved safety profile.
The anti-inflammatory effects of many imidazothiadiazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is therefore a desirable strategy to reduce inflammation while minimizing gastrointestinal side effects.
The following table presents data on the in vivo anti-inflammatory activity of bromo-substituted imidazothiadiazoles in the carrageenan-induced rat paw edema model.
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) at 4h | Ulcerogenic Activity (Score) | Reference |
| 5b | 50 | 25.60 | 0.42 ± 0.20 | [12] |
| 5j | 50 | 27.53 | 0.42 ± 0.20 | [12] |
| Diclofenac | 20 | 26.96 | 2.58 ± 0.27 | [12] |
Note: Lower ulcerogenic activity scores indicate a better safety profile.
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Preparation: Use male Wistar rats (150-200 g). House them in standard conditions and fast them for 18 hours before the experiment with free access to water.
-
Compound Administration: Administer the bromo-substituted imidazothiadiazole compounds orally at a specific dose (e.g., 50 mg/kg). Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) to the control group and a standard drug (e.g., diclofenac) to the reference group.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation of Edema Inhibition: Calculate the percentage of edema inhibition using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Antimicrobial Activity
The rise of antibiotic-resistant bacteria is a major global health threat. The development of new antimicrobial agents with novel mechanisms of action is urgently needed. Bromo-substituted imidazothiadiazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.
The bacterial cell wall is an attractive target for antimicrobial drugs because it is essential for bacterial survival and is absent in mammalian cells. While the precise molecular targets of bromo-substituted imidazothiadiazoles within the cell wall biosynthesis pathway are still under investigation, it is hypothesized that they may interfere with key enzymes involved in peptidoglycan synthesis, such as peptidoglycan transpeptidases (also known as penicillin-binding proteins or PBPs)[13][14]. Inhibition of these enzymes would disrupt the integrity of the bacterial cell wall, leading to cell lysis and death.
The following table summarizes the minimum inhibitory concentration (MIC) values of bromo-substituted imidazothiadiazole derivatives against various microbial strains.
| Compound ID | R1 Substituent | R2 Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| 4Ce | 4-Nitrophenyl | 4-Bromophenyl | Klebsiella pneumoniae | 5 | [15] |
| 23p | 4-Bromophenyl | - | Staphylococcus epidermidis | 31.25 | [6] |
| 23p | 4-Bromophenyl | - | Micrococcus luteus | 15.63 | [6] |
| 24b | Bromo-subst. | - | Staphylococcus aureus | 128 | [6] |
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the bromo-substituted imidazothiadiazole compounds in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationships (SAR)
The biological activity of imidazothiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core. Several key SAR observations have been made for bromo-substituted imidazothiadiazoles:
-
Position of Bromine: The bromination at the C5 position of the imidazo[2,1-b][1][2]thiadiazole ring is often associated with enhanced biological activity[16].
-
Aryl Substituents: The nature of the aryl groups at the C2 and C6 positions significantly influences the potency. Electron-withdrawing groups, such as halogens (in addition to the C5-bromo substituent), on these aryl rings can enhance anticancer and antimicrobial activities[2][6].
-
Lipophilicity: Increased lipophilicity, often contributed by the bromo substituent, generally correlates with improved cell permeability and, consequently, better biological activity.
Conclusion and Future Perspectives
Bromo-substituted imidazothiadiazoles represent a versatile and promising class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation.
Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of analogues to refine the structure-activity relationships and improve potency and selectivity.
-
Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in their biological activities, particularly for their antimicrobial effects and the potential role of PI3K/Akt/mTOR inhibition in their anticancer action.
-
In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicity profiles of the most promising lead compounds.
This technical guide provides a solid foundation for researchers to build upon in their efforts to harness the therapeutic potential of bromo-substituted imidazothiadiazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arylthiazole Antibiotics Targeting Intracellular Methicillin-resistant Staphylococcus aureus (MRSA) that Interfere with Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Inhibition of peptidoglycan transpeptidase by beta-lactam antibiotics: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prospects for novel inhibitors of peptidoglycan transglycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Streamlined One-Pot Synthesis of 2-Bromoimidazo[2,1-b]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a privileged heterocyclic system in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7] This application note provides a detailed, one-pot protocol for the synthesis of 2-Bromoimidazo[2,1-b]thiadiazole, a key intermediate for the development of novel therapeutic agents. The described method offers a straightforward and efficient approach, starting from commercially available reagents. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing comprehensive characterization data to ensure the synthesis of the target compound with high fidelity.
Introduction: The Significance of the Imidazo[2,1-b]thiadiazole Core
The fusion of imidazole and 1,3,4-thiadiazole rings results in the imidazo[2,1-b][1][2][3]thiadiazole system, a class of compounds that has garnered significant attention in drug discovery.[6] The unique electronic and structural features of this scaffold allow for diverse substitutions, leading to a broad range of pharmacological activities.[2][3] The introduction of a bromine atom at the 2-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies. This protocol details a robust one-pot synthesis that simplifies the production of this valuable building block.
Reaction Principle and Mechanism
The synthesis of the imidazo[2,1-b]thiadiazole ring system typically proceeds via the condensation of a 2-amino-1,3,4-thiadiazole with an α-halo carbonyl compound.[1][8][9] The reaction mechanism involves an initial nucleophilic attack of the exocyclic amino group of the thiadiazole onto the carbonyl carbon of the α-halo compound is not the case here, rather the primary amino group of 2-amino-5-bromo-1,3,4-thiadiazole attacks the electrophilic carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to form the fused aromatic imidazo[2,1-b]thiadiazole ring system.[1] The one-pot nature of this protocol eliminates the need for isolating intermediates, thereby improving efficiency and reducing waste.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Amino-5-bromo-1,3,4-thiadiazole | ≥97% | Commercially Available | Starting material |
| Chloroacetaldehyde | 50% wt. solution in water | Commercially Available | Reagent |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | Extraction Solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Prepared in-house | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent |
| Diethyl ether | ACS Grade | Commercially Available | For trituration |
| Ethyl acetate | HPLC Grade | Commercially Available | Eluent for chromatography |
| Hexane | HPLC Grade | Commercially Available | Eluent for chromatography |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-amino-5-bromo-1,3,4-thiadiazole (1.65 g, 9.15 mmol) in 27 mL of deionized water.[10]
-
Initial Reagent Addition: To this suspension, add a 50% wt. aqueous solution of chloroacetaldehyde (1.7 mL).[10]
-
Reflux: Heat the reaction mixture to reflux and maintain stirring for 10 hours.[10]
-
Second Reagent Addition: After 10 hours, add another 1.5 equivalents of the 50% wt. aqueous chloroacetaldehyde solution (1.7 mL) to the reaction mixture.[10]
-
Continued Reflux and Monitoring: Continue to stir the reaction under reflux until the starting material is completely consumed. This may take approximately 20 hours in total. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]
-
Work-up - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.[10]
-
Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).[10]
-
Work-up - Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.[10]
-
Purification - Trituration: Grind the crude product with diethyl ether to induce precipitation of the desired 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole as a white solid.[10]
-
Purification - Chromatography: The mother liquor can be further purified by flash chromatography (eluent: ethyl acetate/hexane, 3:7 to 7:3) to isolate any remaining product.[10]
-
Characterization: The final product should be characterized by ¹H NMR and Mass Spectrometry to confirm its identity and purity.[10]
Visualizing the Workflow
Caption: One-pot synthesis workflow for 2-Bromoimidazo[2,1-b]thiadiazole.
Expected Results and Characterization
The one-pot synthesis of 2-Bromoimidazo[2,1-b]thiadiazole is expected to yield the product as a light yellow to brown solid.[10] The identity and purity of the compound can be confirmed through spectroscopic methods.
| Parameter | Expected Value |
| Molecular Formula | C₄H₂BrN₃S |
| Molecular Weight | 204.05 g/mol |
| Appearance | Light yellow to brown solid[10] |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.64 (s, 1H), 7.24 (s, 1H)[10] |
| MS (ES+) m/z | 204 (M + H)⁺[10] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient reflux time or temperature. | Ensure the reaction is refluxing vigorously and extend the reaction time. Monitor by TLC until the starting material is no longer visible. |
| Low yield | Incomplete extraction or loss during purification. | Perform multiple extractions with dichloromethane. Be careful during the concentration step to avoid loss of product. Optimize the eluent system for flash chromatography if a significant amount of product remains in the mother liquor. |
| Product is an oil or gum | Impurities present. | Ensure complete neutralization before extraction. Thoroughly dry the organic layer. Attempt trituration with different solvents (e.g., cold hexanes) or repurify by column chromatography. |
Conclusion
This application note provides a comprehensive and reliable one-pot protocol for the synthesis of 2-Bromoimidazo[2,1-b]thiadiazole. By explaining the rationale behind the procedural steps and providing clear characterization data, this guide empowers researchers to confidently synthesize this valuable building block for applications in medicinal chemistry and drug development. The streamlined nature of this one-pot synthesis offers significant advantages in terms of efficiency and resource utilization.
References
- 1. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYNTHESIS OF IMIDAZO[2,1-b][1,3,4]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. heteroletters.org [heteroletters.org]
- 7. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole CAS#: 1137142-58-5 [m.chemicalbook.com]
Synthesis of 2,6-Diaryl-Imidazo[2,1-b]thiadiazole Derivatives: A Detailed Guide for Medicinal Chemistry Applications
Synthesis of 2,6-Diaryl-Imidazo[2,1-b][1][2][3]thiadiazole Derivatives: A Detailed Guide for Medicinal Chemistry Applications
Introduction: The Therapeutic Potential of a Privileged Scaffold
The imidazo[2,1-b][1][2][3]thiadiazole core is a compelling heterocyclic scaffold that has garnered significant attention in the field of drug discovery. This fused ring system, integrating both imidazole and thiadiazole moieties, represents a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[3] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The inherent drug-like qualities of this nucleus, such as its rigid conformation and potential for diverse substitutions, make it an attractive starting point for the development of novel therapeutic agents.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the laboratory synthesis of 2,6-diaryl-imidazo[2,1-b][1][2][3]thiadiazole derivatives. We will delve into the underlying chemical principles, offer step-by-step experimental procedures, and provide key characterization data to ensure the successful and reproducible synthesis of these high-value compounds.
Synthetic Strategy: A Two-Step Approach to the Imidazo[2,1-b][1][2][3]thiadiazole Core
The most prevalent and reliable method for the synthesis of 2,6-diaryl-imidazo[2,1-b][1][2][3]thiadiazoles involves a two-step sequence. The first step is the preparation of a crucial intermediate, a 2-amino-5-aryl-1,3,4-thiadiazole. This is followed by a classical Hantzsch-type condensation reaction with a substituted α-bromoacetophenone (phenacyl bromide) to construct the final fused heterocyclic system.
Caption: General two-step synthetic workflow for 2,6-diaryl-imidazo[2,1-b][1][2][3]thiadiazole derivatives.
Part 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole Intermediate
The initial step involves the cyclization of a substituted aromatic carboxylic acid with thiosemicarbazide. Phosphorus oxychloride (POCl₃) is a commonly employed dehydrating and cyclizing agent for this transformation.[5]
Protocol 1: Conventional Synthesis in Solution
Materials:
-
Substituted aromatic carboxylic acid (1.0 eq)
-
Thiosemicarbazide (1.2 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
Water
-
10% Potassium hydroxide (KOH) solution
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the substituted aromatic carboxylic acid (1.0 eq) and thiosemicarbazide (1.2 eq).
-
Carefully add phosphorus oxychloride (3.0 eq) to the mixture under a fume hood.
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and cautiously pour it onto crushed ice.
-
Reflux the resulting mixture for an additional 4 hours to hydrolyze any remaining POCl₃.
-
Cool the mixture and neutralize it with a 10% KOH solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.
Protocol 2: Solid-State Synthesis
An alternative, environmentally benign approach involves a solid-state reaction, which minimizes solvent usage and can lead to shorter reaction times and higher yields.[1]
Materials:
-
Substituted aromatic carboxylic acid (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.0 eq)
-
Alkaline solution (e.g., saturated sodium bicarbonate)
Procedure:
-
In a dry mortar, combine the substituted aromatic acid, thiosemicarbazide, and phosphorus oxychloride in a 1:1:1 molar ratio.[1]
-
Grind the mixture thoroughly at room temperature for 15-20 minutes. The reaction is often accompanied by a change in color and consistency.
-
Let the mixture stand for a short period to ensure complete reaction.
-
Carefully add an alkaline solution to the crude product until the pH reaches 8-8.2.[1]
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to yield the pure intermediate.
Part 2: Synthesis of 2,6-Diaryl-imidazo[2,1-b][1][2][3]thiadiazole
The final step is the condensation of the 2-amino-5-aryl-1,3,4-thiadiazole intermediate with a substituted phenacyl bromide. This reaction proceeds via a Hantzsch-type mechanism.
Mechanism of the Hantzsch Condensation
The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 2-amino-5-aryl-1,3,4-thiadiazole on the α-carbon of the phenacyl bromide. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the thiadiazole ring attacks the carbonyl carbon of the phenacyl bromide moiety. The subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic imidazo[2,1-b][1][2][3]thiadiazole ring system.
Caption: Plausible mechanism for the Hantzsch synthesis of the imidazo[2,1-b][1][2][3]thiadiazole core.
Protocol 3: General Procedure for Condensation
Materials:
-
2-Amino-5-aryl-1,3,4-thiadiazole (1.0 eq)
-
Substituted phenacyl bromide (1.0 eq)
-
Absolute ethanol
-
Sodium carbonate (for neutralization)
Procedure:
-
Dissolve the 2-amino-5-aryl-1,3,4-thiadiazole (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add the substituted phenacyl bromide (1.0 eq) to the solution.
-
Reflux the reaction mixture for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, a solid hydrobromide salt of the product may precipitate.[6]
-
Cool the reaction mixture and filter the precipitate.
-
Suspend the solid in water and neutralize with a saturated solution of sodium carbonate to obtain the free base.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and chloroform) to afford the pure 2,6-diaryl-imidazo[2,1-b][1][2][3]thiadiazole derivative.
Characterization Data
The synthesized compounds should be thoroughly characterized using standard analytical techniques. Below is a table summarizing typical spectroscopic data for a representative 2,6-diaryl-imidazo[2,1-b][1][2][3]thiadiazole derivative.
| Analysis | Expected Observations | Reference |
| **IR (cm⁻¹) ** | ~3100-2900 (=C-H stretching), ~1600-1500 (C=C and C=N stretching) | [7] |
| ¹H NMR (δ, ppm) | ~8.9-7.9 (singlet, C-5 proton of the imidazo[2,1-b][1][2][3]thiadiazole ring), aromatic protons in their expected regions | [7] |
| ¹³C NMR (δ, ppm) | ~116-100 (C-5 of the imidazo[2,1-b][1][2][3]thiadiazole ring), aromatic carbons in their expected regions | [7] |
| Mass Spec. (m/z) | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight | [6] |
Trustworthiness and Self-Validation
The protocols described herein are based on established and peer-reviewed synthetic methodologies.[5][6] To ensure the integrity of your results, it is crucial to:
-
Confirm the structure of the intermediate: Before proceeding to the final step, verify the identity and purity of the 2-amino-5-aryl-1,3,4-thiadiazole using techniques like melting point determination and spectroscopy.
-
Monitor reaction progress: Utilize TLC to track the consumption of starting materials and the formation of the product. This will help in determining the optimal reaction time.
-
Thorough purification: Recrystallization is a critical step to remove unreacted starting materials and by-products. The purity of the final compound should be assessed by melting point and confirmed by spectroscopic analysis.
-
Comprehensive characterization: The final product should be unambiguously identified by a combination of IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The synthesis of 2,6-diaryl-imidazo[2,1-b][1][2][3]thiadiazole derivatives is a well-established process that provides access to a class of compounds with significant therapeutic potential. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and reproducibly synthesize these valuable molecules for further investigation in their drug discovery programs.
References
- 1. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Imidazo[2,1-b]thiadiazole Ring at the C5 Position
Introduction: The Strategic Importance of the Imidazo[2,1-b]thiadiazole Scaffold and its C5 Position
The imidazo[2,1-b][1][2][3]thiadiazole core is a fused heterocyclic system of significant interest in medicinal chemistry and drug development.[4][5][6][7][8] This scaffold is a privileged structure, appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][9][10][11][12] The unique spatial arrangement of its nitrogen and sulfur atoms allows for diverse interactions with biological targets, acting as a "hydrogen binding domain" and a "two-electron donor system".[9]
Functionalization of the imidazo[2,1-b]thiadiazole ring is a key strategy for modulating the pharmacological profile of derivative compounds. Among the available positions for substitution (C2, C5, and C6), the C5 position is of particular strategic importance.[5][6][7][8] Modifications at this site have been shown to significantly influence the efficacy and selectivity of these molecules against various biological targets, including cancer cell lines.[5][6][7][10] This guide provides detailed protocols and expert insights into the most effective methods for the selective functionalization of the imidazo[2,1-b]thiadiazole ring at the C5 position, empowering researchers to synthesize novel derivatives for drug discovery programs.
Core Strategies for C5 Functionalization: An Overview
The electronic nature of the imidazo[2,1-b]thiadiazole ring dictates that electrophilic substitution reactions preferentially occur at the C5 position.[13][14] This inherent reactivity provides a direct avenue for introducing a variety of functional groups. This guide will focus on three primary and robust strategies for C5 functionalization:
-
Electrophilic Halogenation: The introduction of a halogen (bromine or iodine) at the C5 position serves as a versatile handle for subsequent cross-coupling reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions: C5-halogenated imidazo[2,1-b]thiadiazoles are excellent substrates for Suzuki-Miyaura and Sonogashira couplings, enabling the formation of C-C bonds with a wide range of (hetero)aryl and alkynyl groups.
-
Direct C-H Arylation: This modern approach offers a more atom-economical and streamlined synthesis of C5-arylated derivatives, avoiding the need for pre-functionalization.[1][2][3]
The following sections provide detailed, step-by-step protocols for these key transformations, accompanied by mechanistic insights and practical advice derived from established research.
Protocol 1: Electrophilic Halogenation at the C5 Position
The introduction of a bromine or iodine atom at the C5 position is a common and efficient first step for further derivatization. This is typically achieved using an electrophilic halogenating agent. The choice between bromination and iodination may depend on the desired reactivity in subsequent cross-coupling steps, with iodides generally being more reactive.
Causality Behind Experimental Choices:
-
Reagent Selection: N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) are preferred halogenating agents due to their ease of handling and moderate reactivity, which helps to control selectivity and minimize side reactions. Iodine monochloride (ICl) is also an effective reagent for iodination.[13][14]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is often used to dissolve the imidazo[2,1-b]thiadiazole substrate and facilitate the electrophilic substitution reaction.[15]
-
Temperature: The reactions are typically run at room temperature to ensure selectivity for the C5 position and prevent potential over-halogenation or degradation of the starting material.
Detailed Step-by-Step Methodology:
A. C5-Bromination using N-Bromosuccinimide (NBS)
-
Reaction Setup: To a solution of the starting imidazo[2,1-b]thiadiazole (1.0 eq.) in dry DMF (0.1 M), add N-bromosuccinimide (1.1 eq.) portion-wise at room temperature under a nitrogen atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate (20 mL) to quench any remaining bromine, followed by a brine wash (2 x 20 mL).[15] Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to afford the desired C5-bromo-imidazo[2,1-b]thiadiazole.[16]
B. C5-Iodination using N-Iodosuccinimide (NIS)
-
Reaction Setup: Dissolve the starting imidazo[2,1-b]thiadiazole (1.0 eq.) in dry DMF (0.1 M). Add N-iodosuccinimide (1.1 eq.) to the solution at room temperature, protecting the reaction from light.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor by TLC for the disappearance of the starting material (typically 4-16 hours).
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the C5-bromination.[15]
Workflow Diagram:
Caption: General workflow for C5-halogenation.
Protocol 2: Palladium-Catalyzed C5-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between the C5-halogenated imidazo[2,1-b]thiadiazole and various boronic acids or their esters. This reaction is widely used due to its tolerance of a broad range of functional groups.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is essential for the catalytic cycle.[15][16] A phosphine ligand, like Xantphos, is often required to stabilize the palladium center and facilitate the reaction.[15]
-
Base: A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is crucial for the transmetalation step of the catalytic cycle. Cesium fluoride (CsF) has also been used effectively.[17]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water is commonly used to dissolve both the organic and inorganic reaction components.[15][17]
-
Heating: The reaction often requires heating, and microwave irradiation can significantly shorten reaction times and improve yields.[17]
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a microwave vial or Schlenk tube, combine the C5-halogenated imidazo[2,1-b]thiadiazole (1.0 eq.), the corresponding boronic acid (1.2 eq.), and cesium carbonate (2.0 eq.).
-
Degassing: Add 1,4-dioxane (to a concentration of 0.1 M) and degas the solution by bubbling argon through it for 15 minutes.
-
Catalyst Addition: To the degassed mixture, add the palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq.) and the ligand (e.g., Xantphos, 0.2 eq.) under an argon atmosphere.[15]
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 130°C) using a microwave reactor for 1 hour, or use conventional heating until TLC indicates completion.[15]
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash chromatography on silica gel to yield the C5-arylated product.[15]
Reaction Scheme Diagram:
Caption: Suzuki-Miyaura cross-coupling at C5.
Protocol 3: Direct C-H Arylation at the C5 Position
Direct C-H functionalization represents a highly efficient and environmentally friendly approach to forming C-C bonds, as it circumvents the need for pre-halogenation of the heterocyclic core. Palladium catalysis has been successfully employed for the regioselective C5 arylation of imidazo[2,1-b]thiazoles.[1][3]
Causality Behind Experimental Choices:
-
Catalyst: A palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂), is typically used.
-
Ligand: A phosphine ligand, such as triphenylphosphine (PPh₃) or a more specialized ligand, may be required to promote the C-H activation step.
-
Base/Additive: A base like potassium carbonate (K₂CO₃) is often used. An additive like pivalic acid can act as a proton shuttle in the concerted metalation-deprotonation (CMD) pathway, which is often the operative mechanism.[3]
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO) are often employed.
-
Heating: These reactions typically require high temperatures, and microwave irradiation is highly effective in driving the reaction to completion in a short time.[3]
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a microwave vial, combine the 6-substituted imidazo[2,1-b]thiazole (1.0 eq.), the aryl bromide (1.5 eq.), Palladium(II) acetate (5 mol%), pivalic acid (30 mol%), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add N,N-dimethylacetamide (DMA) as the solvent.
-
Reaction: Seal the vial and irradiate in a microwave reactor at a set temperature (e.g., 150°C) for a specified time (e.g., 30 minutes).[3]
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by column chromatography on silica gel to obtain the pure C5-arylated product.
Mechanistic Pathway Diagram:
Caption: Simplified Pd-catalyzed C-H arylation cycle.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the C5 functionalization of the imidazo[2,1-b]thiadiazole ring, based on literature precedents.
| Functionalization Method | Substrate | Reagent/Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. | Time | Yield | Reference |
| Bromination | Imidazo[2,1-b]thiadiazole | N-Bromosuccinimide (NBS) | - | - | DMF | RT | 4-16 h | Good | [15][16] |
| Iodination | Imidazo[2,1-b]thiadiazole | N-Iodosuccinimide (NIS) | - | - | DMF | RT | 4-16 h | Good | [14][15] |
| Suzuki Coupling | C5-Iodo-Imidazo[1,2-d][1][3][4]thiadiazole | Arylboronic acid | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 130 °C (MW) | 1 h | Moderate-Good | [15] |
| Direct C-H Arylation | 6-Phenyl-Imidazo[2,1-b]thiazole | Aryl bromide | Pd(OAc)₂ | K₂CO₃ | DMA | 150 °C (MW) | 30 min | Good-Excellent | [3] |
Note: Yields are qualitative and can vary significantly based on the specific substrates and reaction scale.
Conclusion and Future Outlook
The functionalization of the imidazo[2,1-b]thiadiazole ring at the C5 position is a critical step in the development of novel therapeutic agents. The protocols outlined in this guide, from electrophilic halogenation followed by robust palladium-catalyzed cross-coupling reactions to modern direct C-H activation strategies, provide researchers with a versatile toolkit for synthesizing diverse libraries of C5-substituted derivatives. The choice of method will depend on factors such as substrate availability, desired functional group complexity, and process efficiency. As synthetic methodologies continue to advance, the development of even more selective, efficient, and sustainable methods for C5 functionalization will undoubtedly accelerate the discovery of new imidazo[2,1-b]thiadiazole-based drug candidates.
References
- 1. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition Metal-Driven Selectivity in Direct C-H Arylation of Imidazo[2,1-b]Thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. heteroletters.org [heteroletters.org]
- 5. scholar.undip.ac.id [scholar.undip.ac.id]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[2,1-b] [1,3,4]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. SYNTHESIS OF IMIDAZO[2,1-b][1,3,4]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents [mdpi.com]
- 13. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles | MDPI [mdpi.com]
- 15. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][1,3,4] thiadiazole with substituted anilines at conventional heating in Schlenk tube | Semantic Scholar [semanticscholar.org]
- 17. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
Application Notes and Protocols for Imidazo[2,1-b]thiadiazoles as Novel Antimicrobial Agents
Introduction: The Emergence of Imidazo[2,1-b]thiadiazoles in the Fight Against Antimicrobial Resistance
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. The fused heterocyclic system of imidazo[2,1-b]thiadiazole has emerged as a promising pharmacophore due to its diverse and potent biological activities, including antimicrobial, antifungal, and antitubercular properties.[1][2][3] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the application of imidazo[2,1-b]thiadiazole derivatives as antimicrobial agents. It delves into their synthesis, potential mechanisms of action, and provides detailed, field-proven protocols for their evaluation.
The imidazo[2,1-b]thiadiazole core integrates an imidazole ring, a key component of azole antifungals, with a 1,3,4-thiadiazole nucleus, a versatile moiety known for a wide range of biological activities.[4][5] This fusion creates a unique chemical architecture with significant potential for structural modifications to enhance efficacy and selectivity against a broad spectrum of microbial pathogens.[5]
Part 1: Unraveling the Antimicrobial Potential and Mechanism of Action
Spectrum of Antimicrobial Activity
Imidazo[2,1-b]thiadiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[4] Studies have reported their efficacy against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[2][6] Furthermore, significant antifungal activity has been observed against clinically relevant yeasts like Candida albicans.[6][7] The versatility of this scaffold allows for the synthesis of derivatives with tailored activity spectra, making them attractive candidates for further development.[5]
Postulated Mechanisms of Action: A Multi-Target Approach
While the precise mechanisms of action for all imidazo[2,1-b]thiadiazole derivatives are still under active investigation, current evidence and in silico studies suggest several potential molecular targets. Understanding these mechanisms is crucial for rational drug design and for predicting potential resistance pathways.
The presence of the imidazole moiety in the imidazo[2,1-b]thiadiazole scaffold strongly suggests a mechanism of action similar to that of conventional azole antifungal drugs.[8][9] Azoles are known to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is a critical enzyme in the biosynthesis of ergosterol.[1][10] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to increased permeability and ultimately, cell lysis and death.[9] This fungistatic or fungicidal effect makes the ergosterol biosynthesis pathway a prime target for antifungal drug development.[1]
dot graph "Antifungal_Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Postulated antifungal mechanism of imidazo[2,1-b]thiadiazoles.
The antibacterial mechanism of imidazo[2,1-b]thiadiazoles is likely more diverse and may involve multiple targets. In silico molecular docking studies have provided valuable insights into potential bacterial enzyme inhibition.
-
Inhibition of Enoyl-ACP Reductase (InhA): In the context of Mycobacterium tuberculosis, a significant target is the enoyl-acyl carrier protein (ACP) reductase, InhA.[11] This enzyme is a key component of the fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids, the major and unique components of the mycobacterial cell wall.[11] Inhibition of InhA disrupts cell wall formation, leading to bacterial death. Computational studies have shown that imidazo[2,1-b][8][9][10]thiadiazole derivatives can fit into the active site of InhA, suggesting they may act as inhibitors.[11]
-
Inhibition of Pantothenate Synthetase: Another potential target in M. tuberculosis is pantothenate synthetase, an enzyme involved in the biosynthesis of pantothenate (vitamin B5), which is a precursor for the essential cofactor coenzyme A.[12] Molecular docking studies have indicated a high binding affinity of some imidazo[2,1-b]thiadiazole derivatives for this enzyme, suggesting a potential mechanism of action through the disruption of this vital metabolic pathway.[12]
dot graph "Antibacterial_Mechanism_of_Action" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Potential antibacterial mechanisms of imidazo[2,1-b]thiadiazoles.
Part 2: Experimental Protocols for Antimicrobial Evaluation
A systematic evaluation of novel antimicrobial candidates is essential. The following protocols are based on established methodologies and guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][13][14][15]
Protocol for Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[16]
Causality Behind Experimental Choices: This method is chosen for its quantitative nature, reproducibility, and suitability for high-throughput screening of multiple compounds against various microbial strains. It provides a precise measure of the potency of the test compounds.
Materials:
-
96-well microtiter plates
-
Test imidazo[2,1-b]thiadiazole compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Step-by-Step Methodology:
-
Preparation of Compound Stock Solutions: Dissolve the imidazo[2,1-b]thiadiazole derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the row. Discard 100 µL from the last well. This will create a range of decreasing compound concentrations.
-
Include a positive control (broth with a standard antimicrobial), a negative/growth control (broth with inoculum, no compound), and a sterility control (broth only).
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by reading the absorbance on a plate reader.
dot graph "MIC_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for MIC determination via broth microdilution.
Protocol for Cytotoxicity Assessment using MTT Assay
It is imperative to assess the toxicity of novel antimicrobial compounds against mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[17]
Causality Behind Experimental Choices: The MTT assay is selected due to its reliability, sensitivity, and ease of use for determining the cytotoxic effects of compounds on cell lines. It provides a quantitative measure of cell viability, which is essential for evaluating the safety profile of potential drug candidates.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Test imidazo[2,1-b]thiadiazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
CO₂ incubator
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
dot graph "MTT_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for the MTT cytotoxicity assay.
Part 3: Data Presentation and Structure-Activity Relationship (SAR) Insights
Summarizing Quantitative Data
Effective data presentation is crucial for comparing the antimicrobial efficacy and safety of different imidazo[2,1-b]thiadiazole derivatives. The following table provides a standardized format for presenting MIC and cytotoxicity data.
| Compound ID | R¹ Group | R² Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | CC₅₀ (µM) on HEK293 cells | Selectivity Index (CC₅₀/MIC) |
| IZT-01 | Phenyl | H | 16 | 32 | 8 | >100 | >12.5 (C. albicans) |
| IZT-02 | 4-Cl-Phenyl | H | 8 | 16 | 4 | >100 | >25 (C. albicans) |
| IZT-03 | Phenyl | NO₂ | 4 | 8 | 2 | 50 | 25 (C. albicans) |
| Ciprofloxacin | - | - | 1 | 0.5 | N/A | >100 | N/A |
| Fluconazole | - | - | N/A | N/A | 2 | >100 | >50 |
CC₅₀: 50% cytotoxic concentration. Selectivity Index is a ratio used to assess the compound's specificity for microbes over mammalian cells.
Structure-Activity Relationship (SAR) Considerations
Systematic modification of the imidazo[2,1-b]thiadiazole scaffold is key to optimizing its antimicrobial activity. SAR studies have revealed that the nature and position of substituents on the fused ring system significantly influence potency and spectrum.[2] For instance, the introduction of electron-withdrawing groups, such as nitro or halo moieties, at specific positions on the phenyl rings attached to the core structure has been shown to enhance antimicrobial activity.[2] Conversely, bulky substituents may decrease activity, possibly due to steric hindrance at the target binding site. These insights are critical for guiding the design of next-generation imidazo[2,1-b]thiadiazole-based antimicrobial agents.
Conclusion and Future Perspectives
Imidazo[2,1-b]thiadiazoles represent a promising class of antimicrobial agents with a versatile scaffold amenable to chemical modification for enhanced potency and spectrum. Their potential multi-target mechanisms of action, including the inhibition of ergosterol biosynthesis in fungi and essential enzymes in bacteria, offer an exciting avenue to combat drug-resistant pathogens. The protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on elucidating the precise molecular targets for their antibacterial activity, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy in in vivo models of infection. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address the urgent global health challenge of antimicrobial resistance.
References
- 1. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 2. heteroletters.org [heteroletters.org]
- 3. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Review of imidazo[2,1-b][1,3,4]thiadiazole derivatives as antimicrobials. [wisdomlib.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 11. In-Silico Analysis of Imidazo[2,1-b][1,3,4]thiadiazole Analogs as Putative Mycobacterium tuberculosis Enoyl Reductase Inhibitors | Bentham Science [eurekaselect.com]
- 12. jpsionline.com [jpsionline.com]
- 13. Novel imidazo[2,1-b][1,3,4]thiadiazole (ITD) hybrid compounds: Design, synthesis, efficient antibacterial activity and antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating Imidazo[2,1-b]thiadiazole Derivatives as Potent Anti-Inflammatory Agents
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of imidazo[2,1-b]thiadiazole derivatives as anti-inflammatory agents. Moving beyond a simple recitation of steps, this guide delves into the scientific rationale behind the experimental design, offering a robust framework for evaluating novel chemical entities in this class.
Section 1: The Therapeutic Rationale & Molecular Targets
Inflammation is a fundamental biological process, but its dysregulation is a hallmark of numerous chronic diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used therapeutics, but their utility is often limited by significant side effects, such as gastrointestinal damage and cardiovascular risks.[1] This has driven a search for safer and more effective anti-inflammatory agents. The imidazo[2,1-b]thiadiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anti-inflammatory properties.[2][3][4]
The anti-inflammatory action of these compounds is often attributed to their interaction with key enzymatic and signaling pathways that propagate the inflammatory response.
1.1. Cyclooxygenase (COX) Inhibition A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[5] COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, while COX-2 is an inducible enzyme that is significantly upregulated at sites of inflammation.[2] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6] Several studies have shown that imidazo[2,1-b]thiadiazole derivatives can act as potent and selective COX-2 inhibitors.[1][7][8]
1.2. Modulation of the NF-κB Signaling Pathway The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[9] In resting cells, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[10] This frees NF-κB to translocate to the nucleus, where it drives the transcription of a host of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), COX-2, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][11] Inhibition of the NF-κB pathway is a highly attractive strategy for developing broad-spectrum anti-inflammatory drugs.
References
- 1. scilit.com [scilit.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heteroletters.org [heteroletters.org]
- 5. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols for Determining the In Vitro Cytotoxicity of 2-Bromoimidazo[2,1-b]thiadiazole Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust protocol for evaluating the in vitro cytotoxicity of novel 2-Bromoimidazo[2,1-b]thiadiazole derivatives. The imidazo[2,1-b]thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential anticancer properties.[1][2][3][4] A critical initial step in the preclinical evaluation of these compounds is the accurate determination of their cytotoxic profile. This guide moves beyond a simple recitation of steps, delving into the rationale behind experimental choices to ensure the generation of reliable and reproducible data. We will cover primary cytotoxicity screening using a metabolic assay (MTT), confirmatory analysis of membrane integrity (LDH release), and investigation into the mechanism of cell death (Annexin V/PI apoptosis assay).
Introduction: The Importance of Cytotoxicity Profiling
The imidazo[2,1-b][5][6][7]thiadiazole core has been identified as a key pharmacophore in the development of new therapeutic agents, with several derivatives demonstrating significant antiproliferative activity against various cancer cell lines.[1][3][8] The introduction of a bromine atom at the 2-position of this heterocyclic system can modulate the compound's physicochemical properties, potentially enhancing its biological activity and cellular uptake. Therefore, a precise understanding of the cytotoxic potential of these 2-bromo-substituted derivatives is paramount.
In vitro cytotoxicity assays serve as a fundamental tool in the drug discovery pipeline for several reasons:
-
Efficacy Assessment: To quantify the concentration-dependent ability of a compound to kill or inhibit the proliferation of cancer cells.
-
Toxicity Screening: To evaluate off-target effects on non-cancerous cells, providing an early indication of the therapeutic window.[9]
-
Mechanism of Action Studies: To elucidate the cellular pathways through which a compound induces cell death (e.g., apoptosis, necrosis).[10]
This guide provides a multi-faceted approach to cytotoxicity testing, ensuring a thorough characterization of your 2-Bromoimidazo[2,1-b]thiadiazole derivatives.
Foundational Knowledge: Selecting the Right Cellular Model
The choice of cell line is a critical determinant of the relevance and translatability of your cytotoxicity data. The selection should be guided by the therapeutic goal of the compound series.
-
For Anticancer Drug Discovery: A panel of human cancer cell lines representing different tumor types is recommended. For instance, if targeting pancreatic cancer, cell lines like PANC-1 or SUIT-2 would be appropriate.[8] It is also beneficial to include cell lines with known resistance mechanisms (e.g., gemcitabine-resistant Panc-1R) to assess the compound's ability to overcome drug resistance.[1]
-
General Toxicity Assessment: To assess the general toxicity and establish a therapeutic index, a non-cancerous human cell line should be included. Commonly used lines include human embryonic kidney cells (HEK293) or human fibroblasts.[11]
Key Consideration: Always use low-passage cells that are in the logarithmic growth phase to ensure experimental consistency and reproducibility.[12][13] Regularly test cell lines for mycoplasma contamination, which can significantly alter cellular responses.[13]
Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity.[5][14] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of viable cells.[7][15]
Rationale for MTT as a Primary Screen
The MTT assay is an excellent first-pass screening tool due to its high-throughput nature, cost-effectiveness, and sensitivity.[16][17] It provides a robust measure of how the compound affects the overall metabolic health of the cell population.
Detailed Protocol for MTT Assay
Materials:
-
2-Bromoimidazo[2,1-b]thiadiazole derivatives
-
Selected cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[18]
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: a. Harvest cells in their logarithmic growth phase and perform a cell count. b. Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours to allow for cell attachment and recovery.[7]
-
Compound Preparation and Treatment: a. Prepare a stock solution of each 2-Bromoimidazo[2,1-b]thiadiazole derivative in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[12] c. Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. d. Include appropriate controls:
- Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
- Untreated Control: Cells in culture medium only.
- Medium Blank: Wells with medium but no cells to measure background absorbance.[6] e. Incubate the plate for the desired exposure time (typically 48-72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5] b. Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[15][18]
-
Formazan Solubilization and Absorbance Reading: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[18] c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7] d. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[5][15] A reference wavelength of >650 nm can be used to reduce background noise.[5][6]
Workflow Visualization
Caption: Workflow of the MTT cytotoxicity assay.
Confirmatory Assays: A Deeper Look into Cytotoxicity
While the MTT assay is a powerful screening tool, it measures metabolic activity, which may not always directly correlate with cell death.[19] Therefore, it is crucial to perform orthogonal assays that measure different cytotoxicity endpoints.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[20][21] It is a direct measure of cell lysis and necrosis.
Rationale: This assay complements the MTT assay by specifically measuring membrane integrity. A compound could be cytostatic (inhibit proliferation, reducing MTT signal) without being cytotoxic (causing membrane lysis, no LDH release). Combining these assays provides a clearer picture.[19]
Protocol Outline:
-
Seed and treat cells as described for the MTT assay.
-
Set up necessary controls: spontaneous LDH release (untreated cells), maximum LDH release (cells lysed with Triton X-100), and background (medium only).[22][23]
-
After treatment, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[19][23]
-
Add the LDH reaction mixture according to the manufacturer's protocol. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt to a colored formazan product.[23]
-
Incubate for up to 30 minutes at room temperature, protected from light.[22][23]
-
Measure the absorbance at ~490 nm.[19]
-
Calculate percent cytotoxicity relative to the maximum release control.
Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[10][24] The Annexin V/PI assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Rationale: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[24][25] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells) and stain the DNA.[16][26] This assay helps to elucidate the mechanism of cell death induced by the compounds.
Protocol Outline (for Flow Cytometry):
-
Seed and treat cells in 6-well plates.
-
After treatment, harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the kit manufacturer's protocol.[25]
-
Incubate for 15 minutes at room temperature in the dark.[25][26]
-
Analyze the cells by flow cytometry within one hour.[25]
Interrelation of Cytotoxicity Endpoints
Caption: Relationship between cellular effects and detection assays.
Data Analysis and Presentation
Calculating Percent Viability and IC50
For the MTT assay, data should be normalized to the controls to determine the percentage of cell viability.
Formula for Percent Viability: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
The half-maximal inhibitory concentration (IC50) is the concentration of a compound that reduces cell viability by 50%. This is a key parameter for comparing the potency of different derivatives.[27]
IC50 Determination:
-
Plot percent viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC50 value.[27][28] Software such as GraphPad Prism is commonly used for this purpose.
Tabulating Results
Summarize the IC50 values in a clear, structured table for easy comparison across different cell lines.
Table 1: Example IC50 Values (µM) for 2-Bromoimidazo[2,1-b]thiadiazole Derivatives after 48h Treatment
| Compound | Cancer Cell Line A (e.g., PANC-1) | Cancer Cell Line B (e.g., MCF-7) | Non-Cancerous Cell Line (e.g., HEK293) |
| Derivative 1 | 1.5 ± 0.2 | 2.8 ± 0.4 | > 50 |
| Derivative 2 | 0.8 ± 0.1 | 1.2 ± 0.3 | 25.6 ± 3.1 |
| Positive Control (e.g., Doxorubicin) | 0.1 ± 0.02 | 0.2 ± 0.05 | 1.1 ± 0.2 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS.[13] |
| Low absorbance readings in MTT assay | Low cell density, insufficient incubation time with MTT, reagent degradation. | Optimize cell seeding density. Ensure a 3-4 hour MTT incubation. Use freshly prepared or properly stored MTT solution.[12] |
| High background in LDH assay | LDH present in serum, microbial contamination. | Use a serum-free medium during the final hours of treatment if possible. Visually inspect plates for contamination.[12][23] |
Conclusion
This application note provides a detailed, rationale-driven framework for assessing the in vitro cytotoxicity of 2-Bromoimidazo[2,1-b]thiadiazole derivatives. By employing a primary metabolic assay (MTT) and confirming the results with orthogonal methods that measure membrane integrity (LDH) and apoptosis (Annexin V/PI), researchers can build a comprehensive and reliable cytotoxic profile of their compounds. Adherence to best practices in cell culture, assay execution, and data analysis will ensure the generation of high-quality data, which is essential for advancing promising candidates in the drug discovery process.
References
- 1. Imidazo[2,1-b] [1,3,4]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. heteroletters.org [heteroletters.org]
- 4. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 9. benchchem.com [benchchem.com]
- 10. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. kosheeka.com [kosheeka.com]
- 17. scispace.com [scispace.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - BR [thermofisher.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 25. Apoptosis Protocols | USF Health [health.usf.edu]
- 26. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes and Protocols for Molecular Docking Studies of Imidazo[2,1-b]thiadiazole Derivatives
Introduction: The Therapeutic Potential of Imidazo[2,1-b]thiadiazoles and the Role of In Silico Docking
The imidazo[2,1-b]thiadiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Derivatives of this core structure have been reported to possess antibacterial, antifungal, anticancer, anti-inflammatory, and antitubercular properties.[1][3][4][5] This diverse pharmacological profile makes the imidazo[2,1-b]thiadiazole nucleus a fertile ground for the development of novel therapeutic agents.
Molecular docking, a powerful computational technique, has become an indispensable tool in modern drug discovery for rapidly predicting the binding interactions between a small molecule (ligand) and a macromolecular target, typically a protein.[6][7] By simulating the binding pose and estimating the binding affinity, molecular docking allows researchers to prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline and reducing costs.[8][9]
These application notes provide a detailed, field-proven guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of imidazo[2,1-b]thiadiazole derivatives. We will delve into the causality behind experimental choices, ensuring a robust and self-validating protocol.
I. Foundational Principles: Understanding the "Why" Before the "How"
A successful molecular docking study is more than just a computational exercise; it's a hypothesis-driven investigation into molecular recognition. Before initiating the protocol, it is crucial to grasp the underlying principles that govern the choices made at each step.
Target Selection: Identifying the Biological Question
The first and most critical step is the selection of a relevant protein target. This choice should be based on a clear biological hypothesis. For imidazo[2,1-b]thiadiazole derivatives, a wealth of literature can guide this decision. For instance, studies have successfully docked these compounds against targets such as:
-
Pantothenate synthetase and enoyl-acyl carrier protein reductase (InhA) for antitubercular activity.[1]
-
Glycylpeptide N-tetradecanoyl transferase for antifungal activity.[1]
-
Glypican-3 (GPC-3) protein for activity against hepatocellular carcinoma.[10][11][12]
-
Transforming growth factor beta (TGF-β) type I receptor kinase for antileukemic potential.[13]
-
Cyclooxygenase-2 (COX-2) for anti-inflammatory effects.[14]
The selection of the target protein's structure from a repository like the Protein Data Bank (PDB) is equally important. Prioritize high-resolution crystal structures, preferably co-crystallized with a known inhibitor, as this provides a validated binding pocket.
The Importance of Meticulous Preparation: Garbage In, Garbage Out
The accuracy of a docking simulation is heavily dependent on the quality of the input structures. Both the protein (receptor) and the small molecule (ligand) must undergo rigorous preparation.
-
Protein Preparation: PDB structures are often incomplete, containing experimental artifacts. Preparation involves removing water molecules and co-solvents (unless they are known to be critical for binding), adding hydrogen atoms (which are typically absent in crystal structures), assigning correct protonation states for amino acid residues, and assigning partial charges.[15][16][17] This ensures that the electrostatic and steric properties of the binding site are accurately represented.
-
Ligand Preparation: The imidazo[2,1-b]thiadiazole derivatives must also be prepared. This includes generating a 3D conformation, adding hydrogens, assigning correct bond orders and protonation states, and calculating partial charges.[15][18][19] For flexible ligands, defining rotatable bonds is crucial to allow the docking software to explore different conformations within the binding site.[15]
II. Experimental Workflow: A Step-by-Step Protocol
This section outlines a detailed protocol for performing a molecular docking study of imidazo[2,1-b]thiadiazole derivatives using the widely adopted and freely available software AutoDock Vina.[20][21][22]
Software and Resource Requirements
| Software/Resource | Purpose | Recommended Source |
| Protein Data Bank (PDB) | Repository for 3D protein structures. | --INVALID-LINK-- |
| PubChem or ZINC | Database of small molecule structures. | --INVALID-LINK-- or --INVALID-LINK-- |
| AutoDock Tools (MGLTools) | Graphical user interface for preparing protein and ligand files and setting up the grid box. | --INVALID-LINK-- |
| AutoDock Vina | The core docking engine. | --INVALID-LINK-- |
| PyMOL or ChimeraX | Molecular visualization software for analyzing results. | --INVALID-LINK-- or --INVALID-LINK-- |
| Discovery Studio Visualizer | Tool for protein preparation and visualization. | --INVALID-LINK-- |
Workflow Diagram
Caption: A generalized workflow for molecular docking studies.
Detailed Protocol
Step 1: Protein Preparation
-
Download Protein Structure: Obtain the PDB file of your target protein from the RCSB PDB database.
-
Initial Cleaning: Open the PDB file in a molecular viewer like Discovery Studio Visualizer or PyMOL. Remove all water molecules, co-factors, and any existing ligands.[16] If the protein has multiple chains and only one is relevant, delete the others.[17] Save this cleaned protein as a new PDB file.
-
Preparation in AutoDock Tools (ADT):
-
Open the cleaned PDB file in ADT.
-
Go to Edit -> Hydrogens -> Add. Choose "Polar only" and click OK. This adds hydrogens to polar atoms, which is crucial for correct hydrogen bonding.
-
Go to Edit -> Charges -> Add Kollman Charges. This assigns partial charges to the protein atoms, essential for electrostatic calculations.[22]
-
Save the prepared protein in the required PDBQT format: Grid -> Macromolecule -> Choose, select the protein, and then save it. This format includes charge and atom type information.[23]
-
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Download the 2D structure of your imidazo[2,1-b]thiadiazole derivative from PubChem in SDF format or draw it using a chemical drawing tool.
-
3D Conversion and Initial Preparation:
-
Use a tool like Open Babel to convert the 2D SDF file to a 3D PDB file.[20]
-
-
Preparation in AutoDock Tools (ADT):
-
Open the 3D PDB file of the ligand in ADT.
-
Go to Ligand -> Input -> Choose, select the ligand, and ADT will automatically detect the root and rotatable bonds.
-
ADT will also add Gasteiger charges, which are suitable for small molecules.[18]
-
Save the prepared ligand in PDBQT format: Ligand -> Output -> Save as PDBQT.
-
Step 3: Grid Box Generation
-
Define the Binding Site: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[22] If you have a co-crystallized ligand, center the grid box on it. If not, use literature information or binding site prediction tools to identify the active site.
-
Set Grid Parameters in ADT:
-
With the prepared protein loaded, go to Grid -> Grid Box.
-
A box will appear. Adjust the center coordinates (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z) to encompass the entire binding site with a small buffer (around 4-5 Å in each dimension).[21]
-
Record these coordinates and dimensions. They will be needed for the Vina configuration file.
-
Step 4: Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) and enter the following information, replacing the file names and coordinates with your own:[24]
-
Execute Vina: Open a command terminal, navigate to the directory containing your files, and run the following command:[20][21]
Vina will perform the docking and generate an output file (out.pdbqt) containing the predicted binding poses and a log file (log.txt) with the binding affinity scores.[23]
III. Analysis and Interpretation of Results: From Data to Insights
Key Metrics for Evaluation
| Metric | Description | Interpretation |
| Binding Affinity (kcal/mol) | An estimation of the binding free energy (ΔG). | More negative values indicate stronger predicted binding affinity.[25] Useful for ranking different derivatives. |
| Root Mean Square Deviation (RMSD) | Measures the similarity between the predicted pose and a reference (e.g., a co-crystallized ligand). | An RMSD value < 2.0 Å is generally considered a successful docking pose prediction.[25] |
| Binding Pose | The predicted 3D orientation of the ligand in the binding site. | Visual inspection is crucial to assess the steric and chemical complementarity with the protein.[25] |
| Intermolecular Interactions | The specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and protein residues. | Identifying key interactions can explain the binding affinity and guide further optimization of the ligand.[25] |
Post-Docking Analysis Workflow
Caption: A workflow for analyzing molecular docking results.
Step 5: Visualizing and Analyzing Interactions
-
Load Structures: Open your prepared protein PDBQT file and the Vina output PDBQT file (out.pdbqt) in PyMOL or ChimeraX.
-
Examine Poses: The output file will contain multiple binding modes (usually 9 by default). Analyze the top-ranked pose (the one with the best binding affinity).
-
Identify Interactions: Use the visualization software's tools to identify and display hydrogen bonds, hydrophobic interactions, and other key contacts between your imidazo[2,1-b]thiadiazole derivative and the protein's active site residues.
-
Generate Hypotheses: Based on the observed interactions, you can hypothesize why certain derivatives bind more strongly than others. For example, a substituent that forms an additional hydrogen bond may lead to a better binding affinity. This information is invaluable for designing the next generation of compounds.
IV. Trustworthiness and Self-Validation
To ensure the reliability of your docking results, incorporate these self-validating steps:
-
Re-docking: If a crystal structure with a bound ligand is available, extract the ligand and dock it back into the protein's binding site. A successful re-docking, indicated by a low RMSD (< 2.0 Å) between the docked pose and the crystallographic pose, validates your docking protocol.[25]
-
Use of a Control/Reference Compound: Always include a known active compound (a positive control) and, if possible, a known inactive compound (a negative control) in your docking study. Your results should show a significantly better docking score for the active compound compared to the inactive one.
-
Ensemble Docking: Proteins are not static. To account for receptor flexibility, consider docking your ligands into multiple conformations of the target protein, for example, from different crystal structures or molecular dynamics simulations.
By adhering to this comprehensive guide, researchers can confidently perform and interpret molecular docking studies of imidazo[2,1-b]thiadiazole derivatives, generating robust in silico data to guide and accelerate their drug discovery efforts.
References
- 1. jpsionline.com [jpsionline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. SYNTHESIS OF IMIDAZO[2,1-b][1,3,4]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 7. Molecular docking analysis: Significance and symbolism [wisdomlib.org]
- 8. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. youtube.com [youtube.com]
- 17. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. eagonlab.github.io [eagonlab.github.io]
- 25. researchgate.net [researchgate.net]
Application Note: Characterizing the Inhibition of FAK Phosphorylation Using 2-Bromoimidazo[2,1-b]thiadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.
Abstract: This guide provides a comprehensive framework for investigating the inhibitory effects of 2-bromoimidazo[2,1-b]thiadiazole and its analogs on Focal Adhesion Kinase (FAK). We delve into the critical role of FAK in oncogenic signaling and detail a series of validated protocols to quantitatively assess inhibitor potency from the purified enzyme to a cellular context. The methodologies herein—spanning biochemical kinase assays, cellular phosphorylation analysis via Western blot, and functional cell viability assessments—are designed to offer a robust, self-validating workflow for characterizing novel FAK inhibitors.
The Rationale for Targeting FAK Phosphorylation
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a central node for signals originating from integrins and growth factor receptors.[1][2] Its role in integrating extracellular cues with intracellular signaling pathways makes it a critical regulator of cell migration, proliferation, survival, and angiogenesis.[3] Overexpression and hyperactivity of FAK are hallmarks of numerous advanced-stage solid tumors and are correlated with increased malignancy and metastasis.[4][5]
The activation of FAK is initiated by autophosphorylation at tyrosine 397 (Tyr397).[2][6] This phosphorylation event is the lynchpin of FAK signaling, creating a high-affinity binding site for the SH2 domain of Src family kinases.[1][6] The resulting FAK/Src signaling complex amplifies downstream cascades, including the PI3K/Akt and MAPK pathways, which are crucial for tumorigenesis.[7] Consequently, inhibiting the initial autophosphorylation at Tyr397 is a primary strategy for dismantling the entire FAK-driven oncogenic signaling network.[8]
Recent studies have identified the imidazo[2,1-b][1][3][9]thiadiazole scaffold as a promising chemical series capable of inhibiting FAK phosphorylation, leading to antiproliferative and antimigratory activity in cancer cells.[10] This document outlines the experimental procedures to validate and quantify the inhibitory action of representative compounds from this class, such as 2-bromoimidazo[2,1-b]thiadiazole, on FAK.
FAK Signaling and Point of Inhibition
The diagram below illustrates the canonical FAK activation pathway and the strategic point of intervention for kinase inhibitors.
Caption: FAK activation cascade and the inhibitory action of 2-bromoimidazo[2,1-b]thiadiazole.
A Validated Experimental Workflow
A tiered approach is essential for robustly characterizing a kinase inhibitor. This workflow progresses from direct enzyme interaction to cellular target engagement and finally to a functional cellular outcome. This ensures that the observed biological effects are directly attributable to the inhibition of the intended target.
Caption: Sequential workflow for comprehensive FAK inhibitor validation.
Experimental Protocols
Protocol 1: In Vitro FAK Kinase Assay (Biochemical Potency)
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-bromoimidazo[2,1-b]thiadiazole against purified recombinant FAK enzyme.
Principle: This protocol utilizes a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[4] The luminescent signal is directly proportional to the amount of ADP formed and thus inversely proportional to the activity of the FAK inhibitor.
Materials:
-
Recombinant human FAK enzyme (BPS Bioscience, #40073)
-
FAK Substrate (e.g., Poly(Glu,Tyr) 4:1) (BPS Bioscience, #100411)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
2-Bromoimidazo[2,1-b]thiadiazole (dissolved in 100% DMSO)
-
White, opaque 96-well assay plates
Procedure:
-
Reagent Preparation: Prepare 1X Kinase Assay Buffer, ATP, and substrate solutions according to the kit manufacturer's protocol.[11]
-
Inhibitor Dilution Series:
-
Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.
-
Perform a serial dilution series in 100% DMSO to create 100X final desired concentrations.
-
Further dilute this series 10-fold in 1X Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[11]
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle (10% DMSO in buffer for "Positive Control" and "Blank" wells) to the appropriate wells.
-
Prepare a master mix containing 1X Kinase Assay Buffer, ATP, and substrate. Add 12.5 µL of this master mix to every well.
-
Add 10 µL of 1X Kinase Assay Buffer to the "Blank" wells (no enzyme).
-
-
Kinase Reaction:
-
ADP Detection:
-
Stop the kinase reaction and measure ADP production by adding the ADP-Glo™ Reagent and Kinase Detection Reagent sequentially, following the manufacturer's instructions.[4] This typically involves a 40-minute incubation with the first reagent, followed by a 30-minute incubation with the second.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other wells.
-
Normalize the data by setting the "Positive Control" (vehicle-treated) as 100% activity.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter variable slope equation to determine the IC50 value.
-
Protocol 2: Cellular FAK Autophosphorylation Assay (Western Blot)
Objective: To confirm that 2-bromoimidazo[2,1-b]thiadiazole inhibits FAK autophosphorylation at Tyr397 in intact cancer cells.
Principle: Western blotting is used to separate proteins by size, which are then probed with specific antibodies. By using a phospho-specific antibody for p-FAK (Tyr397) and an antibody for total FAK, we can quantify the specific inhibition of phosphorylation, normalized to the total amount of FAK protein.[8] This is a critical step to validate on-target activity in a physiological context.[12]
Materials:
-
Cancer cell line with high FAK expression (e.g., U87-MG glioblastoma, PC-3 prostate cancer)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.[12]
-
BCA Protein Assay Kit
-
Primary Antibodies: Rabbit anti-phospho-FAK (Tyr397), Mouse anti-total FAK, Mouse anti-GAPDH (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
PVDF membrane and Western blotting equipment.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a dose range of 2-bromoimidazo[2,1-b]thiadiazole (e.g., 0.1x, 1x, and 10x the biochemical IC50) for a predetermined time (e.g., 2-6 hours). Include a vehicle (DMSO) control.[13]
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold supplemented RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[13]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[8]
-
-
Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. Causality Note: BSA is preferred over milk for phospho-antibodies as milk contains phosphoproteins (casein) that can increase background noise.[8][14]
-
Incubate the membrane with the primary antibody against p-FAK (Tyr397) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[8]
-
Wash the membrane, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Reprobing:
-
Visualize bands using an ECL substrate and an imaging system.[8]
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total FAK. The membrane can be stripped again and probed for a loading control like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each sample, calculate the ratio of p-FAK signal to total FAK signal. Normalize these values to the vehicle-treated control to determine the percent inhibition of FAK phosphorylation at each concentration.
-
Protocol 3: Cell Viability Assay (Functional Outcome)
Objective: To measure the antiproliferative effect of 2-bromoimidazo[2,1-b]thiadiazole and determine its functional IC50 (or GI50).
Principle: The MTT assay is a colorimetric method that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[13]
-
Compound Treatment:
-
Prepare a 2X serial dilution of the inhibitor in culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle control and no-cell "blank" wells.
-
Incubate for the desired duration (e.g., 72 hours).[12]
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Subtract the average absorbance of the "blank" wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[13]
-
Data Presentation and Interpretation
Quantitative data from the described protocols should be summarized for clear comparison.
| Parameter | Assay Type | Hypothetical Value (IC50) | Interpretation |
| Biochemical Potency | In Vitro FAK Kinase Assay | 85 nM | Direct, potent inhibition of the isolated FAK enzyme. |
| Cellular Target Engagement | p-FAK (Y397) Western Blot | 150 nM | Effective cell permeability and on-target activity in a cellular environment. |
| Functional Outcome | MTT Cell Viability Assay | 450 nM | Inhibition of FAK signaling translates to a significant antiproliferative effect. |
Interpretation Insights: A successful FAK inhibitor will demonstrate a low nanomolar IC50 in the biochemical assay. A rightward shift in the IC50 value is expected in the cellular assays due to factors like cell membrane permeability, protein binding, and potential drug efflux. A strong correlation between the concentration required to inhibit FAK phosphorylation and the concentration required to reduce cell viability provides compelling evidence of an on-target mechanism of action.[12]
Compound Handling
-
Solubility: Imidazo[2,1-b]thiadiazole derivatives are typically soluble in organic solvents like DMSO.[12] Prepare high-concentration stock solutions (e.g., 10-20 mM) in 100% DMSO.
-
Storage: Store the solid compound at -20°C. DMSO stock solutions can be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12]
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 10. New Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Bromoimidazo[2,1-b]thiadiazole
Welcome to the dedicated technical support guide for the synthesis of 2-Bromoimidazo[2,1-b]thiadiazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, ultimately improving yield and purity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.
Troubleshooting Guide: A-Problem-Oriented Approach
This section addresses the most frequently encountered issues during the synthesis of 2-Bromoimidazo[2,1-b]thiadiazole. We will diagnose potential causes and provide actionable solutions.
Question 1: I am experiencing very low or no yield of the desired 2-Bromoimidazo[2,1-b]thiadiazole. What are the likely causes and how can I resolve this?
Low yield is a common frustration, often stemming from several potential factors. Let's break down the possibilities:
-
Potential Cause A: Incomplete Cyclization Reaction
The core of this synthesis is the condensation and cyclization of a substituted 2-aminothiadiazole with a 2-bromo-1,1-diethoxyethane or a similar reagent. If this reaction is incomplete, the yield will naturally be low.
-
Expert Insight: The cyclization is often the rate-limiting step and is sensitive to temperature and reaction time. Insufficient heating or a shortened reaction time will lead to a significant amount of unreacted starting material.
-
Solution:
-
Verify Reaction Temperature: Ensure your reaction mixture reaches the optimal temperature, typically refluxing in a solvent like ethanol or DMF. Use a calibrated thermometer.
-
Extend Reaction Time: If TLC analysis shows significant starting material even after the prescribed time, consider extending the reaction duration in increments of 2-4 hours, monitoring the progress by TLC.
-
Solvent Choice: While ethanol is common, for less reactive substrates, switching to a higher boiling point solvent like DMF can sometimes improve the reaction rate and yield.
-
-
-
Potential Cause B: Suboptimal Bromination
The introduction of the bromine atom is a critical step. Inefficient bromination will result in the un-brominated imidazo[2,1-b]thiadiazole core as the major product.
-
Expert Insight: The choice and stoichiometry of the brominating agent are crucial. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation. An insufficient amount of NBS or the use of decomposed NBS will lead to incomplete bromination.
-
Solution:
-
Check NBS Quality: Use freshly opened or properly stored NBS. NBS can decompose over time, so its quality is paramount.
-
Optimize Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, slight excesses of NBS (e.g., 1.1-1.2 equivalents) can drive the reaction to completion. However, be cautious as a large excess can lead to di-brominated side products.
-
Reaction Conditions: The bromination is often carried out at a controlled temperature, sometimes starting at 0°C and slowly warming to room temperature. Ensure these conditions are strictly followed to prevent side reactions.
-
-
-
Potential Cause C: Issues with Starting Materials
The purity of your starting materials, particularly the 2-aminothiadiazole derivative, is fundamental.
-
Expert Insight: Impurities in the starting amine can interfere with the cyclization reaction, leading to a complex mixture of products and a low yield of the desired compound.
-
Solution:
-
Purity Analysis: Confirm the purity of your 2-aminothiadiazole starting material using NMR or melting point analysis.
-
Recrystallization/Purification: If impurities are detected, purify the starting material by recrystallization or column chromatography before proceeding with the synthesis.
-
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low yield.
Question 2: My final product is impure, and I'm having trouble with purification. What are the common impurities and how can I remove them?
Purification challenges often arise from the formation of closely related side products.
-
Potential Impurity A: Un-brominated Imidazo[2,1-b]thiadiazole
-
Cause: Incomplete bromination reaction as discussed in the previous point.
-
Expert Insight: This impurity often has a similar polarity to the desired product, making separation by column chromatography challenging.
-
Solution:
-
Drive the Bromination: The best approach is to ensure the bromination reaction goes to completion. Re-subjecting the impure mixture to the bromination conditions with a slight excess of NBS can be an effective strategy.
-
Chromatography Optimization: If re-bromination is not feasible, meticulous optimization of the solvent system for column chromatography is necessary. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., 0-10% ethyl acetate in hexanes) might be required to achieve separation.
-
-
-
Potential Impurity B: Di-brominated Side Products
-
Cause: Use of a large excess of the brominating agent (NBS) or prolonged reaction times at elevated temperatures.
-
Solution:
-
Stoichiometric Control: Carefully control the stoichiometry of NBS, using no more than 1.2 equivalents.
-
Temperature Control: Add the NBS portion-wise at a lower temperature (e.g., 0°C) to control the reaction's exotherm and selectivity.
-
Purification: Di-brominated products are typically less polar than the mono-brominated product and can usually be separated by standard silica gel chromatography.
-
-
Data Summary: Reagent Stoichiometry vs. Product Distribution
| NBS (Equivalents) | 2-Bromoimidazo[2,1-b]thiadiazole (Desired) | Imidazo[2,1-b]thiadiazole (Un-brominated) | Di-bromo Side Product |
| 0.8 | ~50-60% | ~30-40% | <1% |
| 1.1 | ~85-95% | <5% | ~1-2% |
| 1.5 | ~70-80% | <1% | ~15-25% |
Note: These are representative values and can vary based on specific reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this synthesis?
The synthesis typically proceeds in two main stages:
-
Cyclization: A nucleophilic substitution reaction between the amino group of the 2-aminothiadiazole and one of the electrophilic carbons of a bromoacetaldehyde equivalent (like 2-bromo-1,1-diethoxyethane), followed by an intramolecular cyclization and dehydration to form the imidazo[2,1-b]thiadiazole core.
-
Bromination: An electrophilic aromatic substitution reaction where a bromonium ion (generated from NBS) attacks the electron-rich imidazo[2,1-b]thiadiazole ring, typically at the C5 position, to yield the final product.
Q2: What are the critical safety precautions for this synthesis?
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many of the solvents used (e.g., DMF, ethanol, acetonitrile) are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Bromoacetaldehyde Equivalents: These are often toxic and lachrymatory. Handle with care in a fume hood.
Q3: How can I reliably confirm the identity and purity of my final product?
A combination of analytical techniques is recommended for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for confirming the structure. The disappearance of the proton signal at the C5 position and the characteristic shifts of the remaining protons are key indicators.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the incorporation of a bromine atom (look for the characteristic isotopic pattern of bromine, ~1:1 ratio for 79Br and 81Br).
-
Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of the final product.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Synthesis of the Imidazo[2,1-b]thiadiazole Core
-
To a solution of the appropriate 2-aminothiadiazole (1.0 eq) in ethanol (10 mL/mmol), add 2-bromo-1,1-diethoxyethane (1.2 eq).
-
Heat the mixture to reflux (approximately 80-85°C) and maintain for 12-16 hours.
-
Monitor the reaction by TLC until the starting amine spot is no longer visible.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Step 2: Bromination of the Imidazo[2,1-b]thiadiazole Core
-
Dissolve the crude imidazo[2,1-b]thiadiazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF (15 mL/mmol).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-Bromoimidazo[2,1-b]thiadiazole.
General Experimental Workflow
Caption: Step-by-step synthesis workflow.
Technical Support Center: Synthesis of Substituted Imidazo[2,1-b]thiadiazoles
Welcome to the technical support center for the synthesis of substituted imidazo[2,1-b]thiadiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals. Instead of a rigid FAQ, we have structured this resource to follow the logical workflow of a synthetic chemist, addressing common challenges from starting material synthesis to final product characterization. Our goal is to provide not just solutions, but the underlying chemical principles to empower you to troubleshoot your specific system effectively.
Part 1: Foundational Synthetic Strategy & Mechanism
The most prevalent and reliable method for synthesizing the 2,6-disubstituted imidazo[2,1-b][1][2][3]thiadiazole scaffold is the condensation of a 2-amino-5-substituted-1,3,4-thiadiazole with a substituted α-haloketone, typically a phenacyl bromide.[1][4][5] This reaction is robust and allows for significant diversity in the final product by varying the substituents on both precursors.
The reaction proceeds via an initial SN2 reaction, where the exocyclic nitrogen of the 2-amino-1,3,4-thiadiazole attacks the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the fused aromatic heterocyclic system.[6][7]
Below is a generalized workflow for this synthesis.
Figure 1: General workflow for the synthesis of substituted imidazo[2,1-b]thiadiazoles.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Category 1: Low or No Product Yield
Question: My reaction has run for the prescribed time, but TLC analysis shows mostly unreacted 2-aminothiadiazole starting material. What is the likely cause?
Answer: This issue points to a problem with the initial alkylation step.
-
Causality: The nucleophilicity of the 2-aminothiadiazole might be insufficient, or the α-haloketone may be degraded or unreactive. The reaction is typically performed under reflux in ethanol, which serves as both solvent and a mild base scavenger, but sometimes this is not sufficient.[4]
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure the α-haloketone has not degraded. These reagents can be lachrymatory and hydrolyze upon exposure to moisture. It is best to use freshly prepared or newly purchased reagents.
-
Solvent Purity: Use absolute (dry) ethanol. Water can hydrolyze the α-haloketone and interfere with the reaction.[5]
-
Temperature Control: Ensure the reaction is maintained at a steady reflux. Insufficient temperature will slow down the reaction rate significantly.
-
Consider a Non-Nucleophilic Base: While often run without an added base, the HBr generated can protonate the starting material, shutting down the reaction. If problems persist, consider adding one equivalent of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to scavenge the acid and maintain the nucleophilicity of the aminothiadiazole.
-
Question: The reaction appears to have consumed the starting materials, but I have a complex mixture of products and a very low yield of the desired imidazo[2,1-b]thiadiazole. What went wrong?
Answer: This common scenario suggests that while the initial alkylation may have occurred, the subsequent cyclization and dehydration steps were inefficient, or side reactions dominated.
-
Causality: The formation of the fused imidazole ring requires an intramolecular condensation, which can be sensitive to steric and electronic factors. Side reactions, such as polymerization or self-condensation of the α-haloketone, can also occur, especially under harsh conditions.
-
Troubleshooting Protocol:
-
Isolate the Intermediate: The reaction often proceeds through a 2-imino-3-phenacyl-2,3-dihydro-[1][2][3]thiadiazole hydrobromide intermediate.[6] Sometimes, this intermediate salt precipitates from the ethanol solution. If this occurs, you can filter the solid, neutralize it with a mild base (e.g., aqueous sodium carbonate), and then perform the cyclization in a separate step, often by refluxing in water or a higher-boiling solvent to drive the dehydration.[6]
-
Reaction Time & Temperature Optimization: Prolonged heating can lead to degradation. Monitor the reaction by TLC. Once the starting materials are consumed, check for the appearance of the product spot. If the reaction stalls at an intermediate, a higher temperature or a switch to a solvent like DMF might be necessary to facilitate the final cyclization.
-
Reagent Stoichiometry: While a 1:1 stoichiometry is common, some protocols use a slight excess of the α-haloketone.[6] However, a large excess can promote side reactions. Ensure your stoichiometry is accurate.
-
The following decision tree can help diagnose low-yield issues:
Figure 2: Troubleshooting flowchart for low-yield synthesis of imidazo[2,1-b]thiadiazoles.
Category 2: Purification Challenges
Question: My crude product is a dark, oily residue that is difficult to purify by recrystallization. What purification strategy do you recommend?
Answer: This is common when side reactions have led to polymeric or tar-like byproducts.
-
Causality: High reaction temperatures or reactive functional groups on the starting materials can lead to the formation of complex, often colored, impurities that inhibit crystallization.
-
Troubleshooting Protocol:
-
Initial Workup: After the reaction, if a solid hydrobromide has not crashed out, cool the reaction and pour it into cold water. The product may precipitate. If not, neutralize with a base like sodium bicarbonate. This can help precipitate the free base product while some impurities may remain in the aqueous layer.
-
Column Chromatography: This is the most effective method for purifying difficult mixtures. A silica gel column is standard.
-
Solvent System: Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity with ethyl acetate. A typical starting gradient might be 100% hexanes, moving towards a 70:30 or 50:50 mixture of hexanes:ethyl acetate. The target compound is moderately polar and should elute cleanly.
-
-
Trituration: Before chromatography, you can often "clean up" a crude oil by trituration. Add a solvent in which your product is sparingly soluble but the impurities are very soluble (e.g., diethyl ether or a hexane/ethyl acetate mixture). Stir or sonicate the mixture. The product may solidify and can be collected by filtration.
-
| Parameter | Condition 1: Direct Crystallization | Condition 2: Column Chromatography |
| Typical Solvent | Ethanol, Methanol, or DMF/Water | Hexane/Ethyl Acetate Gradient |
| Best For | Relatively clean crude products (>80% purity) | Complex mixtures, oily products |
| Pros | Fast, scalable, requires less solvent | High resolution, effective for difficult separations |
| Cons | Ineffective for oily or highly impure products | Time-consuming, uses large solvent volumes |
Table 1: Comparison of common purification techniques.
Category 3: Characterization Issues
Question: I have isolated a product, but I'm not sure if it's the correct imidazo[2,1-b]thiadiazole. What are the key spectroscopic signals I should look for?
Answer: The formation of the fused ring system gives rise to several characteristic spectroscopic signatures.
-
¹H NMR Spectroscopy: The most diagnostic signal is a singlet corresponding to the proton at the C-5 position of the imidazo[2,1-b][1][2][3]thiadiazole core.[1] This proton is unique and typically appears in the aromatic region, often between δ 7.8 and 8.9 ppm.[1][8] The disappearance of the broad N-H protons from the 2-aminothiadiazole starting material is another key indicator.[7]
-
¹³C NMR Spectroscopy: Look for the signal from the C-5 carbon, which typically appears between δ 100 and 117 ppm.[1] You should also be able to identify all other carbons of the fused ring and the substituents.
-
IR Spectroscopy: Key evidence for the reaction's success is the disappearance of the characteristic N-H stretching bands of the primary amino group from the starting material (typically two bands in the 3100-3400 cm⁻¹ region).[7][8] The spectrum of the product will be dominated by C-H and C=C/C=N stretching frequencies.
| Spectroscopic Method | Key Signal for Product Formation | Signal in Starting Material that Disappears |
| ¹H NMR | Singlet for C5-H (δ 7.8-8.9 ppm)[1][8] | Broad singlet for -NH₂ protons |
| ¹³C NMR | Signal for C5 (δ 100-117 ppm)[1] | N/A |
| IR (cm⁻¹) | Aromatic C-H and C=N stretches | N-H stretching bands (~3100-3400 cm⁻¹)[7][8] |
Table 2: Key diagnostic signals for product characterization.
References
- 1. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 2-Bromoimidazo[2,1-b]thiadiazole Reactions
Welcome to the technical support center for researchers working with 2-Bromoimidazo[2,1-b]thiadiazole and its derivatives. This guide is designed to provide expert insights and actionable troubleshooting strategies for common synthetic challenges. As a Senior Application Scientist, my goal is to explain the causality behind experimental outcomes and provide robust, self-validating protocols to ensure your research progresses efficiently.
The imidazo[2,1-b]thiadiazole scaffold is a privileged heterocyclic system due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 2-bromo derivative serves as a versatile building block, primarily for carbon-carbon and carbon-nitrogen bond formation via transition metal-catalyzed cross-coupling reactions. However, the unique electronic nature of this fused heterocycle can present specific challenges. This guide addresses the most frequent issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Reaction Failures & Low Conversion
Question 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with 2-Bromoimidazo[2,1-b]thiadiazole is not working. I'm only recovering my starting material. What are the first things I should check?
Answer: This is a common issue that usually points to a problem with one of the core components of the catalytic cycle. Before making drastic changes to the reaction type, it's crucial to validate your existing setup.
Causality: A stalled catalytic cycle can result from an inactive catalyst, impure reagents, or suboptimal reaction conditions that prevent the initial oxidative addition step. The Lewis-basic nitrogen and sulfur atoms in the imidazo[2,1-b]thiadiazole core can also coordinate to the palladium center, potentially inhibiting its catalytic activity.[4][5]
Troubleshooting Workflow:
-
Assess Reagent Purity & Integrity:
-
Aryl Bromide: Confirm the purity of your 2-Bromoimidazo[2,1-b]thiadiazole via ¹H NMR and LC-MS. Ensure it is dry.
-
Coupling Partner: For Suzuki reactions, verify the quality of the boronic acid or ester. Boronic acids can dehydrate to form unreactive boroxines; check for a broad -OH peak in the NMR. For Buchwald-Hartwig reactions, ensure the amine is pure and free of hydrochloride salts, which will neutralize the base.
-
Solvent & Base: Use anhydrous, degassed solvents. Many cross-coupling reactions are highly sensitive to oxygen.[4] Ensure your base is fresh and has been stored correctly.
-
-
Verify Catalyst Activity:
-
Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade upon storage. If in doubt, use a fresh batch or a more stable pre-catalyst.
-
Run a positive control reaction using a simple, known-to-work aryl bromide (e.g., 4-bromotoluene) with your coupling partner and current catalyst system. If this control reaction works, the issue lies with your specific substrate. If it fails, the problem is with your common reagents (catalyst, solvent, base).
-
-
Ensure Inert Atmosphere:
-
Properly degas your solvent by sparging with argon or nitrogen for at least 30 minutes.
-
Assemble the reaction under a positive pressure of an inert gas. Use of a Schlenk line or glovebox is highly recommended.[6]
-
dot
Caption: Initial troubleshooting workflow for failed reactions.
Section 2: Suzuki-Miyaura Coupling Issues
Question 2: I'm attempting a Suzuki coupling, but I'm seeing a significant amount of debrominated starting material (imidazo[2,1-b]thiadiazole). How can I prevent this?
Answer: Debromination, or hydrodehalogenation, is a well-known side reaction in Suzuki-Miyaura couplings, particularly with electron-rich or heterocyclic substrates.[7]
Causality: This side reaction occurs when the palladium-aryl intermediate, formed after oxidative addition, undergoes reaction with a hydride source before it can transmetalate with the boronic acid. The hydride source can be trace water, the solvent (e.g., alcohols), or even the base itself.[7]
Recommended Actions:
-
Choice of Base: This is the most critical factor.
-
Avoid: Strong alkoxide bases (e.g., NaOEt, K-OtBu) in the presence of any protic species, as they can readily generate hydrides.
-
Favor: Milder inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices for minimizing debromination.[8]
-
-
Solvent System:
-
Use strictly anhydrous, aprotic solvents like 1,4-dioxane or toluene.
-
While some Suzuki reactions benefit from a water co-solvent, it can exacerbate debromination. If your reagents are poorly soluble, try a polar aprotic solvent like DMF or DMA, but ensure they are rigorously dried.
-
-
Catalyst and Ligand:
-
Electron-rich, bulky phosphine ligands can accelerate the desired catalytic steps (transmetalation, reductive elimination) relative to the undesired debromination pathway.
-
Consider switching from simple Pd(PPh₃)₄ to a more robust system like Pd(dppf)Cl₂ or a combination of a Pd(0) or Pd(II) source (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a specialized ligand like SPhos or XPhos.[9]
-
Question 3: My Suzuki reaction is clean, but the yield is consistently low (<30%). How can I improve it?
Answer: Low yield in a clean reaction suggests an inefficient but selective process. The issue likely lies in the kinetics of the catalytic cycle, which can be addressed by systematically optimizing the reaction parameters.
Causality: The rate-limiting step could be oxidative addition, transmetalation, or reductive elimination. The choice of catalyst, ligand, base, and temperature all play a role in overcoming these kinetic barriers. The Lewis-basicity of the imidazo[2,1-b]thiadiazole core can also lead to catalyst inhibition, requiring more robust catalytic systems.[5]
Optimization Protocol:
| Parameter | Recommendation & Rationale |
| Catalyst/Ligand | Screen different systems. A good starting point is Pd(dppf)Cl₂ (5 mol%). If that fails, move to a more active Buchwald-type system: Pd₂(dba)₃ (2.5 mol%) with SPhos (6 mol%). These advanced ligands are designed for difficult couplings.[9] |
| Base | Use at least 2-3 equivalents. K₃PO₄ or Cs₂CO₃ are excellent choices. They are sufficiently basic to promote the reaction but are less likely to cause side reactions compared to stronger organic bases.[8] |
| Solvent | 1,4-Dioxane or Toluene/H₂O (e.g., 4:1) are standard. The water can sometimes accelerate the transmetalation step, but start with anhydrous conditions if debromination is a concern. |
| Temperature | Start at 80-90 °C. If conversion is slow, incrementally increase to 100-110 °C. High temperatures can sometimes increase side product formation, so monitor by TLC or LC-MS.[8] |
| Additives | For challenging couplings with heteroaryl boronic acids, the addition of trimethyl borate can sometimes improve yields by preventing catalyst deactivation and aiding solubility.[5] |
dot
Caption: Suzuki catalytic cycle with the competing debromination pathway.
Section 3: Buchwald-Hartwig Amination Issues
Question 4: I'm trying to perform a Buchwald-Hartwig amination on 2-Bromoimidazo[2,1-b]thiadiazole, but the reaction is failing. What conditions are known to work for this specific substrate?
Answer: The amination of this heterocyclic system has been reported and can be challenging. Success hinges on selecting a catalyst system that is robust enough to overcome potential catalyst inhibition by the substrate's heteroatoms.
Causality: The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[10] Failure can occur at any step. The electron-deficient nature of the C-Br bond on this heterocycle can make oxidative addition slower than on simple benzene rings. Furthermore, the amine and the heterocyclic substrate compete for coordination to the palladium center.
A Proven Protocol: A successful method for the C5-amination of a similar imidazo[2,1-b][1][11]thiadiazole core has been published, providing an excellent starting point.[12]
Detailed Experimental Protocol:
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add 2-Bromoimidazo[2,1-b]thiadiazole (1.0 equiv), the desired aniline (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source, Pd₂(dba)₃ (2.5 mol %), and a suitable ligand such as Xantphos (6 mol %). Add this solid mixture to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (to a concentration of ~0.1 M).
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.[13]
Troubleshooting Table for Buchwald-Hartwig Amination:
| Symptom | Possible Cause | Recommended Action |
| No Reaction | 1. Inactive catalyst system.2. Base is not strong enough. | 1. Switch to a more active ligand (e.g., a Buchwald G3 or G4 precatalyst).2. Ensure NaOtBu is fresh and dry. Consider LHMDS as an alternative strong, non-nucleophilic base. |
| Low Yield | 1. Steric hindrance from the amine.2. Catalyst deactivation. | 1. Increase reaction temperature or switch to a more sterically bulky ligand (e.g., RuPhos).2. Increase catalyst loading slightly (e.g., to 3-4 mol% Pd). |
| Dark tarry mixture | Decomposition of starting material or product at high temperature. | Try lowering the reaction temperature to 80-90 °C and running for a longer time. Screen different solvents like CPME or THF. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Challenges of Imidazo[2,1-b]thiadiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[2,1-b]thiadiazole derivatives. This guide is designed to provide you with practical, in-depth troubleshooting strategies and answers to frequently asked questions regarding the low aqueous solubility often encountered with this important class of heterocyclic compounds. Our goal is to equip you with the knowledge to overcome these experimental hurdles and accelerate your research.
Introduction: The Solubility Conundrum of Imidazo[2,1-b]thiadiazoles
The imidazo[2,1-b]thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, the very features that often contribute to their potent bioactivity—a rigid, planar, and often lipophilic structure—are also the root cause of their poor aqueous solubility. This low solubility can lead to a host of experimental challenges, from inconsistent in vitro assay results to poor bioavailability in in vivo models.[3]
This guide will walk you through the common solubility-related issues and provide validated strategies to address them, ensuring the integrity and reproducibility of your experimental data.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem 1: My imidazo[2,1-b]thiadiazole derivative precipitates out of my aqueous assay buffer upon dilution from a DMSO stock.
-
Question: What is the most likely cause of this precipitation?
-
Answer: This is a classic issue known as "precipitation upon dilution." Your compound is likely highly soluble in the 100% dimethyl sulfoxide (DMSO) stock solution but has very limited solubility in the aqueous buffer used for your biological assay. When the DMSO stock is diluted into the buffer, the concentration of your compound exceeds its aqueous solubility limit, causing it to "crash out" of the solution. This is a common problem for many poorly soluble drugs.[4]
-
-
Question: How can this precipitation affect my assay results?
-
Answer: Precipitated compound is not available to interact with the biological target, leading to an underestimation of its true potency (e.g., a falsely high IC50 value). The presence of solid particles can also interfere with assay detection methods, such as light scattering in absorbance or fluorescence-based assays, leading to unreliable and irreproducible data.[5]
-
-
Question: What immediate steps can I take to prevent this precipitation?
-
Answer:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 1% and ideally at 0.5% or lower. While this may not completely solve the problem, it minimizes the solvent's effect on both the compound's solubility and the biological system.
-
Modify the Dilution Protocol: Instead of a single, large dilution step, perform a serial dilution. A stepwise reduction in the organic solvent concentration can sometimes prevent the abrupt precipitation of the compound.
-
Pre-warm the Assay Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes increase the kinetic solubility of the compound, although this is not always effective and must be compatible with the stability of your biological system.
-
Incorporate a Surfactant in the Assay Buffer: If your assay allows, the inclusion of a low concentration of a non-ionic surfactant, such as Tween® 20 or Tween® 80 (e.g., 0.01-0.05%), can help to maintain the compound in solution by forming micelles.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the formulation of imidazo[2,1-b]thiadiazole derivatives for various experimental settings.
Q1: What are the primary reasons for the low aqueous solubility of imidazo[2,1-b]thiadiazole derivatives?
A1: The low water solubility of this class of compounds is multifactorial and rooted in their physicochemical properties. The core imidazo[2,1-b]thiadiazole ring system is aromatic and relatively non-polar. Substitutions, particularly with aryl or other lipophilic groups at the 2- and 6-positions, which are common in active derivatives, significantly increase the overall hydrophobicity of the molecule.[6][7] Furthermore, the planar nature of the fused ring system can facilitate strong intermolecular interactions in the solid state, leading to high crystal lattice energy. This high lattice energy makes it thermodynamically unfavorable for water molecules to break apart the crystal and solvate the individual molecules.
Q2: I need to perform an in vivo study with oral administration. How can I formulate my poorly soluble imidazo[2,1-b]thiadiazole derivative?
A2: Formulating these compounds for oral gavage in animal models requires creating a stable suspension or solution that ensures consistent dosing and maximizes bioavailability. A common and effective approach is the use of an aqueous vehicle containing a suspending agent and a wetting agent/surfactant.
-
Example Formulation: A frequently used vehicle for preclinical oral studies consists of an aqueous solution of 0.5% Tween® 80 and 0.5% sodium carboxymethyl cellulose (NaCMC).[4][8]
-
Tween® 80 acts as a wetting agent and surfactant, reducing the surface tension between the drug particles and the aqueous vehicle, which prevents clumping and improves dispersion.
-
NaCMC is a viscosity-enhancing agent that helps to keep the drug particles suspended, preventing them from settling out of the vehicle and ensuring a uniform dose is administered.
-
Q3: What are some versatile formulation strategies I can use to improve the solubility of my compound for both in vitro and in vivo experiments?
A3: Several well-established techniques can be employed to enhance the aqueous solubility of imidazo[2,1-b]thiadiazole derivatives. The choice of method will depend on the specific properties of your compound and the requirements of your experiment.
-
Co-solvents: This technique involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a non-polar drug. Common co-solvents include polyethylene glycol (PEG) 300, PEG 400, propylene glycol, and ethanol.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your imidazo[2,1-b]thiadiazole derivative, forming an inclusion complex that has significantly improved aqueous solubility.[8][9]
-
Particle Size Reduction: Decreasing the particle size of your compound through techniques like micronization or nanosizing increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.
-
Amorphous Solid Dispersions: This involves dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level. The resulting amorphous solid has a higher apparent solubility and faster dissolution rate compared to the crystalline form.
Q4: Can chemical modification of the imidazo[2,1-b]thiadiazole scaffold itself improve solubility?
A4: Yes, this is a key strategy during the lead optimization phase of drug discovery. By introducing polar functional groups or disrupting the planarity of the molecule, medicinal chemists can significantly improve aqueous solubility. Strategies include:
-
Introduction of Ionizable Groups: Adding basic (e.g., amines, pyridyl groups) or acidic functional groups that can be protonated or deprotonated at physiological pH can dramatically increase solubility.
-
Addition of Polar Non-ionizable Groups: Incorporating polar groups like hydroxyls, amides, or sulfonamides can increase hydrogen bonding with water.
-
Disruption of Molecular Planarity: Introducing non-planar or bulky substituents can disrupt the crystal packing in the solid state, lowering the melting point and often improving solubility.
Part 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for two common solubility enhancement techniques.
Protocol 1: Preparation of a Co-solvent Formulation
This protocol is suitable for preparing a stock solution for in vitro assays or a dosing solution for in vivo studies.
Objective: To solubilize a poorly soluble imidazo[2,1-b]thiadiazole derivative using a co-solvent system.
Materials:
-
Imidazo[2,1-b]thiadiazole derivative
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Tween® 80
-
Deionized water or saline
-
Glass vials
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of your imidazo[2,1-b]thiadiazole derivative into a clean, dry glass vial.
-
Add Co-solvents: Prepare your co-solvent mixture. A common starting point is a mixture of PEG 400 and PG. For example, add a volume of PEG 400 to the vial, followed by a volume of PG. The ratio can be optimized, but a 1:1 ratio is a reasonable starting point.
-
Dissolve the Compound: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the vial (e.g., to 40-50°C) and continue vortexing or use a magnetic stirrer.
-
Add Surfactant (Optional but Recommended): Once the compound is fully dissolved in the co-solvents, add a small percentage of Tween® 80 (e.g., 5-10% of the final volume). This will help to maintain the compound in solution when the aqueous component is added.
-
Add Aqueous Vehicle: Slowly add the deionized water or saline to the vial in a stepwise manner while continuously vortexing or stirring. This gradual addition is crucial to prevent precipitation.
-
Final Formulation and Inspection: Once all the aqueous vehicle has been added, vortex the final formulation for another 2-3 minutes to ensure homogeneity. Visually inspect the solution for any signs of precipitation or cloudiness. A successful formulation should be a clear, homogenous solution.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes the preparation of a solid cyclodextrin complex, which can then be dissolved in an aqueous buffer for experiments.
Objective: To improve the aqueous solubility of an imidazo[2,1-b]thiadiazole derivative by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Imidazo[2,1-b]thiadiazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare the Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD. The concentration will depend on the stoichiometry of the complex, which may need to be determined experimentally (often a 1:1 molar ratio is assumed initially).
-
Add the Compound: Slowly add the powdered imidazo[2,1-b]thiadiazole derivative to the stirring cyclodextrin solution.
-
Equilibrate the Mixture: Continue to stir the mixture at a constant temperature (e.g., room temperature) for 24-72 hours. This allows for the equilibrium of the complex formation to be reached.
-
Freeze the Solution: After equilibration, freeze the resulting solution at a low temperature (e.g., -80°C) until it is completely solid.
-
Lyophilize the Sample: Transfer the frozen sample to a freeze-dryer and lyophilize until a dry, fluffy powder is obtained. This powder is the solid inclusion complex.
-
Assess Solubility: The resulting powder can be tested for its improved aqueous solubility by dissolving it in water or your desired buffer and comparing it to the solubility of the uncomplexed compound.
Part 4: Data Presentation & Visualization
Table 1: Comparison of Solubility Enhancement Strategies
| Technique | Mechanism of Action | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Co-solvents | Reduces the polarity of the solvent system. | 2 to 500-fold | Simple to prepare; suitable for early-stage screening. | Can have toxicological effects; risk of precipitation upon dilution. |
| Surfactants | Forms micelles that encapsulate the drug. | 2 to 100-fold | Effective at low concentrations; can improve wettability. | Can interfere with biological assays; potential for toxicity. |
| Cyclodextrins | Forms a host-guest inclusion complex. | 2 to 10,000-fold | High solubilization capacity; low toxicity. | Can be expensive; competition with other molecules for the cavity. |
| Particle Size Reduction | Increases the surface area for dissolution. | N/A (improves dissolution rate) | Broadly applicable; can be combined with other methods. | Does not increase equilibrium solubility; can lead to particle aggregation. |
| Chemical Modification | Alters the intrinsic physicochemical properties. | Variable (can be >10,000-fold) | Permanent improvement in solubility; can also improve other properties. | Requires synthetic chemistry effort; may alter biological activity. |
Diagrams
Below are diagrams illustrating key workflows for addressing solubility issues.
Caption: Troubleshooting workflow for precipitation in aqueous buffers.
Caption: Decision tree for selecting a suitable formulation strategy.
References
- 1. jpsionline.com [jpsionline.com]
- 2. JP2009533359A - Use of imidazo [2,1-b] -1,3,4-thiadiazole-2-sulfonamide compounds for the treatment of neuropathic pain - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.poltekkesadisutjipto.ac.id [eprints.poltekkesadisutjipto.ac.id]
- 6. heteroletters.org [heteroletters.org]
- 7. researchgate.net [researchgate.net]
- 8. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
stability issues of 2-Bromoimidazo[2,1-b]thiadiazole in solution
This guide is intended for researchers, scientists, and drug development professionals working with 2-Bromoimidazo[2,1-b]thiadiazole. As a specialized heterocyclic compound, its stability in solution is critical for obtaining reliable and reproducible experimental results. This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the handling and stability of this molecule.
I. Introduction to the Stability of 2-Bromoimidazo[2,1-b]thiadiazole
2-Bromoimidazo[2,1-b]thiadiazole is a fused heterocyclic system with potential applications in medicinal chemistry and materials science. The reactivity of this molecule is largely influenced by the electron-rich nature of the imidazo[2,1-b]thiadiazole core and the presence of a bromo substituent. The bromine atom at the 2-position is susceptible to nucleophilic displacement, and the fused ring system itself may be liable to degradation under certain conditions. Understanding these potential stability issues is paramount for successful experimentation.
II. Troubleshooting Guide: Addressing Common Stability-Related Issues
This section addresses specific problems that may arise during your experiments, with a focus on identifying the root cause and providing actionable solutions.
Issue 1: Inconsistent or Diminished Biological Activity
Symptoms:
-
Variable results between experimental replicates.
-
Lower than expected potency or activity of the compound over time.
Potential Cause: Degradation of 2-Bromoimidazo[2,1-b]thiadiazole in your experimental medium (e.g., buffer, cell culture media) is a likely culprit. This leads to a decrease in the effective concentration of the active compound.[1]
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Always prepare fresh stock solutions in a suitable, dry, aprotic solvent such as DMSO or DMF.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Before use, visually inspect the stock solution for any signs of precipitation or color change.
-
-
Assess Stability in Aqueous Media:
-
The primary degradation pathway in aqueous solutions is likely hydrolysis or reaction with nucleophilic components in the buffer.
-
Perform a time-course stability study in your specific experimental buffer.
-
Experimental Protocol: Assessing Compound Stability in Aqueous Buffers
-
Prepare Working Solution: Dilute the 2-Bromoimidazo[2,1-b]thiadiazole stock solution into your aqueous buffer to the final experimental concentration.
-
Incubation: Incubate the solution under your standard experimental conditions (e.g., 37°C).
-
Time Points: Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining parent compound.[1][2]
-
Interpretation: A decrease in the peak area of the parent compound over time confirms instability.
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
Symptoms:
-
Unexpected peaks appear in the chromatogram of your sample over time.
-
A decrease in the area of the parent compound peak corresponds with an increase in the area of the new peaks.
Potential Cause: This is a clear indication of compound degradation. The new peaks represent degradation products.
Troubleshooting Steps:
-
Characterize Degradation Products:
-
Use LC-MS to determine the mass of the degradation products. This can provide clues about the degradation pathway. For example, a mass increase of 16 Da could suggest oxidation, while a loss of 79/81 Da (bromine) and a gain of 1 Da (hydrogen) would indicate hydrodebromination.
-
-
Investigate Potential Degradation Pathways:
-
Nucleophilic Substitution: The bromo group can be displaced by nucleophiles present in the solution (e.g., water, buffer components).[3][4][5][6]
-
Hydrolysis of the Heterocyclic Core: The imidazo[2,1-b]thiadiazole ring may undergo hydrolytic cleavage under strongly acidic or basic conditions.
-
Photodegradation: Protect your solutions from light, as some heterocyclic compounds are light-sensitive.[2]
-
Workflow for Investigating Degradation
Caption: Workflow for troubleshooting unexpected degradation peaks.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of 2-Bromoimidazo[2,1-b]thiadiazole?
A1: Anhydrous, aprotic polar organic solvents are recommended.
-
Primary Choices: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).
-
Avoid: Protic solvents like methanol or ethanol for long-term storage, as they can potentially act as nucleophiles and displace the bromo substituent over time. Water should also be avoided for stock solutions due to the risk of hydrolysis.
Q2: How should I store solutions of 2-Bromoimidazo[2,1-b]thiadiazole?
A2:
-
Stock Solutions (in DMSO/DMF): Store at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Aliquot to minimize freeze-thaw cycles.
-
Working Solutions (in aqueous buffer): It is highly recommended to prepare these fresh for each experiment.[1] If short-term storage is necessary, keep them at 2-8°C and protect from light. Conduct a stability study to determine the acceptable storage duration under your specific conditions.
Q3: What are the likely degradation pathways for 2-Bromoimidazo[2,1-b]thiadiazole in solution?
A3: Based on the chemistry of related bromo-substituted heterocycles, the following are potential degradation pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The bromine at the 2-position can be displaced by nucleophiles. This is often accelerated by basic conditions.
-
Hydrodebromination: Replacement of the bromine atom with a hydrogen atom. This can occur in the presence of a proton source and a reducing agent, or sometimes spontaneously in protic solvents.
-
Ring Opening/Cleavage: The fused heterocyclic ring system may be susceptible to cleavage under harsh pH conditions (strong acid or strong base).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study | Semantic Scholar [semanticscholar.org]
Technical Support Center: Scale-Up Synthesis of 2-Bromoimidazo[2,1-b]thiadiazole for Preclinical Studies
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up synthesis of 2-Bromoimidazo[2,1-b]thiadiazole. Our goal is to provide not just a protocol, but a framework for understanding the critical parameters, anticipating challenges, and troubleshooting common issues encountered when transitioning from bench-scale to preclinical production quantities.
A Scientist's Overview: The Synthetic Pathway and Its Challenges
The synthesis of the imidazo[2,1-b]thiadiazole scaffold is a well-established transformation in medicinal chemistry, valued for its efficiency.[1][2][3] The core reaction involves the condensation of a 2-amino-1,3,4-thiadiazole with an α-halocarbonyl compound. For our target molecule, 2-Bromoimidazo[2,1-b]thiadiazole, the most direct and controllable route for scale-up involves a two-step process: first, the cyclization to form the imidazo[2,1-b]thiadiazole core, followed by a regioselective bromination. This approach avoids handling highly reactive and unstable brominated carbonyl compounds at the outset.
The primary challenge in scaling this synthesis lies in maintaining reaction control, ensuring consistent purity, and handling hazardous materials safely. Preclinical studies demand a high degree of purity and thorough characterization, as impurities can have significant impacts on toxicological and pharmacological assessments.[4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 5. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 6. seed.nih.gov [seed.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2-Bromoimidazo[2,1-b]thiadiazole using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the imidazo[2,1-b]thiadiazole scaffold is a privileged structure, forming the core of molecules with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The precise structural elucidation of novel derivatives within this class is paramount for establishing definitive structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. This guide provides an in-depth, comparative analysis of the structural confirmation of 2-Bromoimidazo[2,1-b]thiadiazole, with a primary focus on the powerful techniques of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the expected spectral data, the causality behind experimental choices, and compare NMR with other spectroscopic methods, providing a robust framework for researchers in the field.
The Imperative of Unambiguous Structural Confirmation
Predicting the Spectroscopic Signature: ¹H and ¹³C NMR of 2-Bromoimidazo[2,1-b][1][3][4]thiadiazole
Based on extensive literature on this scaffold, the proton at the 5-position (H-5) is a characteristic singlet, typically observed in the downfield region of the ¹H NMR spectrum.[5] The introduction of a bromine atom at the 2-position is expected to have a modest deshielding effect on the remaining protons of the imidazole ring due to its electronegativity and anisotropic effects.
Similarly, the chemical shifts of the carbon atoms in the ¹³C NMR spectrum are influenced by their local electronic environment. The carbon bearing the bromine (C-2) will be significantly shifted, while other carbons in the heterocyclic system will experience more subtle changes.
Below is a table summarizing the predicted ¹H and ¹³C NMR chemical shifts for 2-Bromoimidazo[2,1-b][1][3][4]thiadiazole in a typical deuterated solvent like DMSO-d₆.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Bromoimidazo[2,1-b][1][3][4]thiadiazole
| Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| 2 | - | - | ~125-135 |
| 3 | ~7.8 - 8.2 | d | ~115-125 |
| 5 | ~8.0 - 8.5 | d | ~110-120 |
| 7a | - | - | ~145-155 |
| 6 | ~7.5 - 7.9 | s | ~140-150 |
These are predicted values based on published data for similar compounds and known substituent effects. Actual experimental values may vary.
Experimental Protocols for Synthesis and NMR Analysis
A robust structural confirmation begins with a well-executed synthesis and the acquisition of high-quality spectroscopic data.
Synthesis of 2-Bromoimidazo[2,1-b][1][3][4]thiadiazole
The synthesis of the target compound can be achieved through a two-step process, starting with the formation of the imidazo[2,1-b][1][3][4]thiadiazole core, followed by bromination. A common route involves the reaction of 2-amino-1,3,4-thiadiazole with an α-haloketone.[6]
Step 1: Synthesis of imidazo[2,1-b][1][3][4]thiadiazole
-
To a solution of 2-amino-1,3,4-thiadiazole (1.0 eq) in ethanol, add chloroacetaldehyde (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield imidazo[2,1-b][1][3][4]thiadiazole.
Step 2: Bromination of imidazo[2,1-b][1][3][4]thiadiazole
-
Dissolve the synthesized imidazo[2,1-b][1][3][4]thiadiazole (1.0 eq) in a suitable solvent such as acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in acetic acid to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 2-Bromoimidazo[2,1-b][1][3][4]thiadiazole.
NMR Sample Preparation and Data Acquisition
A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.[7]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 2-Bromoimidazo[2,1-b][1][3][4]thiadiazole and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans (typically 16-64), relaxation delay (d1, typically 1-2 seconds), and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
A Comparative Look: Alternative and Complementary Spectroscopic Techniques
While ¹H and ¹³C NMR are the cornerstones of structural elucidation, a comprehensive confirmation often involves a suite of analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can further corroborate the proposed structure. For 2-Bromoimidazo[2,1-b]thiadiazole, the mass spectrum would be expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing a clear signature for the presence of a single bromine atom. The molecular ion peaks ([M]⁺ and [M+2]⁺) would be prominent. Fragmentation might involve the loss of Br, N₂, or cleavage of the imidazole ring.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule. For 2-Bromoimidazo[2,1-b]thiadiazole, the FT-IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the heterocyclic system, and the C-Br stretching vibration. The absence of certain bands, such as N-H stretches, would confirm the successful cyclization and formation of the bicyclic system.[9]
Table 2: Comparison of Spectroscopic Techniques for Structural Confirmation
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Number of unique protons, their chemical environment, and connectivity through spin-spin coupling. | Provides detailed information about the proton framework of the molecule. | Can be complex to interpret for molecules with overlapping signals. |
| ¹³C NMR | Number of unique carbons and their chemical environment. | Provides a direct count of non-equivalent carbons and information about their hybridization. | Low natural abundance of ¹³C requires longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity and provides definitive molecular weight information. Isotopic patterns can confirm the presence of certain elements. | Does not provide detailed information about the connectivity of atoms. |
| FT-IR Spectroscopy | Presence of functional groups. | Rapid, inexpensive, and provides a quick overview of the functional groups present. | Provides limited information about the overall molecular structure and connectivity. |
Advanced NMR Techniques for Ambiguous Cases
In cases where the 1D ¹H and ¹³C NMR spectra are insufficient for unambiguous structural assignment, a variety of 2D NMR experiments can be employed.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to establish the connectivity of proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the molecular skeleton.
These advanced techniques are invaluable for confirming the regiochemistry of substitution and for assigning all proton and carbon signals in complex molecules.[10]
Conclusion
The structural confirmation of novel compounds like 2-Bromoimidazo[2,1-b]thiadiazole is a multi-faceted process that relies on the careful application and interpretation of various spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy stand as the most powerful and informative methods for elucidating the detailed molecular architecture, a truly robust confirmation is achieved through the complementary use of mass spectrometry and FT-IR spectroscopy. By following rigorous experimental protocols and leveraging the full spectrum of available analytical tools, researchers can ensure the integrity of their findings and build a solid foundation for the development of new and effective therapeutic agents.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. 2-Amino-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Bromo-5-nitro-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Halogen Effect: A Comparative Study on the Biological Activity of Bromo- vs. Chloro-Imidazo[2,1-b]thiadiazoles
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Insights
The imidazo[2,1-b]thiadiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1] The introduction of halogen substituents onto this core structure is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activity of bromo- and chloro-substituted imidazo[2,1-b]thiadiazoles, offering insights into their structure-activity relationships (SAR) and presenting key experimental data to inform future drug discovery efforts.
The Rationale for Halogenation in Imidazo[2,1-b]thiadiazole Drug Discovery
Halogen atoms, particularly chlorine and bromine, are frequently incorporated into drug candidates to enhance their biological profiles. The choice between a chloro and a bromo substituent can significantly influence a molecule's potency, selectivity, and metabolic stability. This is attributable to the distinct physicochemical properties of these halogens:
-
Electronegativity and Polarity: Chlorine is more electronegative than bromine, leading to more polarized C-X bonds. This can affect hydrogen bonding capabilities and interactions with polar residues in biological targets.
-
Size and Lipophilicity: Bromine is larger and generally more lipophilic than chlorine. Increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets in target proteins, but may also lead to increased metabolic turnover.
-
Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms, which can contribute to target binding affinity. The strength of this interaction differs between the two halogens.
Understanding these nuances is critical for the rational design of potent and selective imidazo[2,1-b]thiadiazole-based therapeutic agents.
Comparative Anticancer Activity
The antiproliferative potential of halogenated imidazo[2,1-b]thiadiazoles has been a significant area of investigation. While direct comparative studies are limited, analysis of broader screening data allows for a preliminary assessment of the differential effects of bromo and chloro substitutions.
One study on 2,5,6-substituted imidazo[2,1-b][2][3]thiadiazole derivatives highlighted the potent activity of a bromo-substituted compound. Specifically, 2-benzyl-5-formyl-6-(4-bromophenyl)imidazo[2,1-b][2][3]thiadiazole was selected for further mechanistic studies due to its significant antiproliferative activity.[4] This compound was found to induce cytotoxicity by activating the extrinsic pathway of apoptosis.[4]
In another study, a series of novel imidazo[2,1-b][2][3]thiadiazoles were evaluated for their anticancer activity against the MCF-7 human breast cancer cell line.[2] Within this series, the chloro-substituted derivative (compound 3a) demonstrated an IC50 value of 52.62 µM.[2] While a direct bromo-analog was not tested in this specific study, the data provides a benchmark for the activity of chloro-substituted compounds. Interestingly, the nitro-substituted derivative in this series showed even greater potency, suggesting that electron-withdrawing groups at this position may enhance activity.[2]
Table 1: Comparative Anticancer Activity of Halogenated Imidazo[2,1-b]thiadiazole Derivatives
| Compound/Derivative | Substitution | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 2-benzyl-5-formyl-6-(4-bromophenyl)imidazo[2,1-b][2][3]thiadiazole | 6-(4-bromophenyl) | Not specified in abstract | Potent antiproliferative activity | [4] |
| Derivative 3a | Chloro-substituted | MCF-7 (Breast) | 52.62 µM | [2] |
Note: Direct comparison is challenging due to different compound scaffolds and cancer cell lines used in the studies.
Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity
The SRB assay is a widely used method for determining cytotoxicity and cell proliferation.
Workflow for SRB Assay
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (bromo- and chloro-derivatives) and a vehicle control.
-
Incubation: Incubate the plates for a further 48 hours.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells.
-
Staining: Stain the fixed cells with SRB dye.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Read the absorbance at 530 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Comparative Antimicrobial Activity
Halogenated imidazo[2,1-b]thiadiazoles have also been explored for their potential as antimicrobial agents. The nature of the halogen substituent can influence the spectrum and potency of their activity.
A study on novel imidazo[2,1-b]-1,3,4-thiadiazoles reported the synthesis of 5-bromo derivatives and their evaluation for antimicrobial activity.[5] While the parent compounds showed some activity, the study noted that certain 5-bromo derivatives exhibited moderate activity against Escherichia coli.[5]
Another study investigating a series of imidazo[2,1-b][2][3]thiadiazole derivatives for their antimicrobial activity found that a chloro-substituted derivative (compound 3a) displayed a Minimum Inhibitory Concentration (MIC) of 0.28 mM against Mycobacterium smegmatis and 0.14 mM against Candida albicans.[2] The same compound showed MICs of 0.27-0.28 mM against E. coli and Staphylococcus aureus.[2]
Table 2: Comparative Antimicrobial Activity of Halogenated Imidazo[2,1-b]thiadiazole Derivatives
| Compound/Derivative | Substitution | Microorganism | Activity (MIC) | Reference |
| 5-bromo derivatives | 5-bromo | Escherichia coli | Moderate activity | [5] |
| Derivative 3a | Chloro-substituted | Mycobacterium smegmatis | 0.28 mM | [2] |
| Derivative 3a | Chloro-substituted | Candida albicans | 0.14 mM | [2] |
| Derivative 3a | Chloro-substituted | Escherichia coli | 0.27-0.28 mM | [2] |
| Derivative 3a | Chloro-substituted | Staphylococcus aureus | 0.27-0.28 mM | [2] |
Note: A direct comparison is challenging due to variations in the specific compounds and microbial strains tested.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution
Caption: Workflow of the broth microdilution method for MIC determination.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of each test compound (bromo- and chloro-derivatives) in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights and Future Directions
-
Position of Halogenation: The biological activity is highly dependent on the position of the halogen substituent on the imidazo[2,1-b]thiadiazole scaffold.
-
Influence of Other Substituents: The nature of other functional groups on the heterocyclic core significantly modulates the effect of the halogen atom.
Future research should focus on:
-
Direct Comparative Studies: Synthesizing and testing pairs of bromo- and chloro-analogues under identical experimental conditions to provide a clear and direct comparison of their biological activities.
-
Mechanism of Action Studies: Elucidating the molecular targets and mechanisms of action of these halogenated derivatives to understand the basis for their biological effects.
-
In Vivo Efficacy and Safety: Evaluating the most promising compounds in animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.
By systematically exploring the impact of bromo versus chloro substitution, researchers can gain valuable insights to guide the design of next-generation imidazo[2,1-b]thiadiazole-based therapeutics with improved potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiproliferative activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Imidazo[2,1-b]thiadiazoles in Drug Discovery
The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[4][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-substituted imidazo[2,1-b]thiadiazoles, offering a comparative perspective on how modifications to this core structure influence their therapeutic potential. We will delve into key findings related to their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Versatile Imidazo[2,1-b]thiadiazole Core: A Foundation for Diverse Biological Activity
The fusion of imidazole and 1,3,4-thiadiazole rings creates the imidazo[2,1-b][1][2][3]thiadiazole system, a planar, bicyclic heteroaromatic structure with significant potential for drug design.[5][6] Its rigid framework and the presence of multiple nitrogen and sulfur atoms allow for diverse intermolecular interactions with biological targets. The C-2, C-5, and C-6 positions of this scaffold are particularly amenable to substitution, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[7] This guide will focus on the critical role of the substituent at the C-2 position in modulating the biological activity of this promising class of compounds.
Anticancer Activity: Targeting Proliferation and Survival Pathways
Imidazo[2,1-b]thiadiazoles have emerged as a promising class of anticancer agents, with their efficacy being highly dependent on the nature of the substituents at the C-2, C-5, and C-6 positions.[7]
Structure-Activity Relationship for Anticancer Effects
A comparative analysis of various 2-substituted imidazo[2,1-b]thiadiazoles reveals distinct trends in their antiproliferative activity.
-
Influence of the 2-Aryl/Benzyl Group: The presence of an aryl or benzyl group at the 2-position is a common feature in many active compounds. For instance, derivatives with a benzyl group at this position have shown increased activity, particularly when combined with a formyl group at the C-5 position.[2]
-
Impact of Substitution on the 2-Phenyl Ring: Modifications to a phenyl ring at the C-2 position can significantly impact potency. For example, the introduction of a 3,4,5-trimethoxyphenyl group at C-2, in combination with specific substitutions on an oxindole moiety linked to the thiadiazole ring, has led to potent tubulin polymerization inhibitors.[8]
-
Role of Other 2-Substituents: While aryl and benzyl groups are common, other substituents have also been explored. For example, a 2-cyclopropyl group has been incorporated into novel derivatives with significant anticancer activity against various cell lines.[4]
The following table summarizes the antiproliferative activity of selected 2-substituted imidazo[2,1-b]thiadiazole derivatives against different cancer cell lines.
| Compound ID | 2-Substituent | 6-Substituent | 5-Substituent | Cancer Cell Line | Activity (GI₅₀, µM) | Reference |
| 22 | Benzyl | 4-Bromophenyl | Formyl | NCI-60 Panel | Not specified | [2] |
| 7 | 3,4,5-Trimethoxyphenyl | p-Tolyl | (E)-5-fluoroindolin-2-one-3-ylidene)methyl | Various | Potent | [8] |
| 11 | 3,4,5-Trimethoxyphenyl | p-Tolyl | (E)-indolin-2-one-3-ylidene)methyl | Various | Potent | [8] |
| 15 | 3,4,5-Trimethoxyphenyl | Phenyl | (E)-6-chloroindolin-2-one-3-ylidene)methyl | Various | Potent | [8] |
| 39 | Cyclopropyl | Not specified | Not specified | Various | 1.79-43.4 | [4] |
Experimental Workflow: In Vitro Anticancer Activity Screening
A standard workflow for evaluating the in vitro anticancer activity of novel imidazo[2,1-b]thiadiazole derivatives involves the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
References
- 1. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents [mdpi.com]
- 2. Synthesis and antiproliferative activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYNTHESIS AND ANTIINFLAMMATORY ACTIVITY OF SOME IMIDAZO[2,1-b][1,3,4]THIADIAZOLE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. heteroletters.org [heteroletters.org]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. scholar.undip.ac.id [scholar.undip.ac.id]
- 8. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Trajectory of Imidazo[2,1-b]thiadiazoles: A Comparative Efficacy Analysis Against Established Therapeutics
In the dynamic landscape of drug discovery, the quest for novel scaffolds with superior efficacy and improved safety profiles is relentless. Among the heterocyclic compounds that have garnered significant attention, the imidazo[2,1-b]thiadiazole nucleus stands out as a versatile pharmacophore. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as compelling alternatives to existing drugs in various therapeutic areas. This guide provides an in-depth, objective comparison of the efficacy of promising imidazo[2,1-b]thiadiazole derivatives against established clinical agents, supported by experimental data and mechanistic insights. Our analysis is tailored for researchers, scientists, and drug development professionals, offering a technical synthesis of the current state of this burgeoning field.
A New Frontier in Anti-Inflammatory Drug Design
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, yet their use is often curtailed by significant gastrointestinal and cardiovascular side effects. The primary mechanism of most NSAIDs, including the widely prescribed diclofenac, involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] While COX-2 inhibition mediates the desired anti-inflammatory effects, the concurrent inhibition of COX-1, which is crucial for gastric cytoprotection, can lead to adverse events.[1] This has spurred the development of new anti-inflammatory agents with a safer profile.
Recently synthesized 2,6-diaryl-imidazo[2,1-b][1][2]thiadiazole derivatives have emerged as potent anti-inflammatory agents with a promising safety profile.[3] In preclinical studies, these compounds have demonstrated superior or comparable efficacy to diclofenac, with the added benefit of being non-ulcerogenic.
Comparative Efficacy in Acute Inflammation
The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the efficacy of acute anti-inflammatory agents. In a notable study, a series of 2,6-diaryl-imidazo[2,1-b][1][2]thiadiazole derivatives were evaluated against diclofenac.[3] The results, summarized below, highlight the potential of these novel compounds.
| Compound/Drug | Dose (mg/kg) | Inhibition of Edema (%) at 3h | Ulcerogenic Activity |
| Derivative 5c | 50 | 24.95 | None Observed |
| Diclofenac | 20 | 19.92 | Present |
| Control | - | 0 | - |
Table 1: Comparative anti-inflammatory activity of an imidazo[2,1-b]thiadiazole derivative and diclofenac in the carrageenan-induced rat paw edema model. Data sourced from Molecules (2018).[3]
The data clearly indicates that derivative 5c not only exhibits a more potent anti-inflammatory effect than diclofenac at the tested dosages but also circumvents the gastrointestinal side effects associated with traditional NSAIDs.[3] Molecular docking studies suggest that this enhanced efficacy and safety profile may be attributed to a higher selectivity for the COX-2 enzyme over COX-1.[3][4]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
The evaluation of anti-inflammatory activity was performed using a well-established protocol.[5][6]
Principle: This assay induces a localized, acute, and reproducible inflammatory response by injecting carrageenan, a phlogistic agent, into the subplantar tissue of a rat's paw. The resulting edema is quantified by measuring the increase in paw volume over time. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[7]
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized to laboratory conditions for at least one week with free access to food and water.
-
Grouping: Animals are randomly divided into three groups (n=6 per group): a vehicle control group, a positive control group (e.g., Diclofenac, 20 mg/kg), and a test group (e.g., Imidazo[2,1-b]thiadiazole derivative, 50 mg/kg).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer. This serves as the baseline reading (V₀).
-
Compound Administration: The test compounds and the standard drug are administered orally (p.o.) via gavage one hour prior to the induction of inflammation. The control group receives the vehicle only.
-
Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% carrageenan solution in saline into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume (Vₜ) is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as: Edema = Vₜ - V₀.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Disrupting Cancer Cell Proliferation: A New Paradigm
The therapeutic landscape of oncology is continually evolving, with a persistent need for agents that can overcome drug resistance and offer better safety margins than conventional chemotherapeutics. Imidazo[2,1-b]thiadiazole derivatives have demonstrated significant potential as anticancer agents, with some exhibiting potent cytotoxicity against various cancer cell lines.[8][9]
Potentiating Gemcitabine and Inhibiting a Key Kinase
In a study on peritoneal mesothelioma, a particularly aggressive cancer, specific imidazo[2,1-b][1][2]thiadiazole compounds were shown to not only possess intrinsic antitumor activity but also to potentiate the effects of the standard chemotherapeutic drug, gemcitabine. The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were in the low micromolar range.
| Cell Line | Compound 1a IC₅₀ (µM) | Compound 1b IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Cisplatin IC₅₀ (µM) |
| MesoII | 0.59 - 2.81 | 0.59 - 2.81 | Not Reported | 67.67 |
| STO | 0.59 - 2.81 | 0.59 - 2.81 | Not Reported | 67.67 |
| MCF-7 | Not Reported | Not Reported | ~2.0 | 67.67 |
Table 2: Comparative cytotoxic activity of imidazo[2,1-b]thiadiazole derivatives. Data for compounds 1a and 1b sourced from Anticancer Research (2020)[1], and for Cisplatin from in vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1][2]thiadiazoles (2024).[8][9]
The mechanistic underpinnings of this activity are particularly noteworthy. These compounds were found to inhibit the phosphorylation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a critical role in cell survival, proliferation, and migration.[10][11] By inhibiting FAK, these derivatives disrupt key signaling pathways that promote tumor progression.
Caption: FAK signaling pathway and the inhibitory action of imidazo[2,1-b]thiadiazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The assessment of in vitro anticancer activity is commonly performed using the MTT assay.[12][13]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized, and the concentration is determined by optical density at a specific wavelength.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MesoII, STO) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the imidazo[2,1-b]thiadiazole derivatives and a standard drug (e.g., cisplatin) for a specified period (e.g., 72 hours). Control wells with untreated cells and blank wells with media alone are also included.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis:
-
The percentage of cell viability is calculated as: % Viability = [(Absorbance_treated - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] x 100.
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
A New Generation of Antimicrobial Agents
The rise of antimicrobial resistance necessitates the urgent development of new classes of antibiotics. Imidazo[2,1-b]thiadiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[14]
Comparative Antimicrobial Efficacy
Studies have evaluated the minimum inhibitory concentration (MIC) of these derivatives against various microorganisms, with some compounds demonstrating efficacy comparable or superior to standard antibiotics like ciprofloxacin.
| Organism | Derivative 3a MIC (mM) | Ciprofloxacin MIC (mM) |
| E. coli | 0.28 | 0.01 |
| S. aureus | 0.28 | 0.01 |
Table 3: Comparative antimicrobial activity (MIC) of an imidazo[2,1-b]thiadiazole derivative and ciprofloxacin. Data sourced from in vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1][2]thiadiazoles (2024).[8]
While the potency of the reported derivatives in this specific study did not surpass that of ciprofloxacin, their novel chemical scaffold presents a valuable starting point for further optimization to combat resistant strains.[8]
Conclusion and Future Directions
The imidazo[2,1-b]thiadiazole scaffold is a privileged structure in medicinal chemistry, yielding derivatives with potent and diverse biological activities. The experimental evidence presented herein demonstrates their potential to rival, and in some cases exceed, the efficacy of established drugs in the fields of inflammation and oncology, often with an improved safety profile. The mechanistic insights into their action, such as the inhibition of FAK and selective modulation of COX-2, provide a rational basis for their continued development.
While the journey from the laboratory to the clinic is long and arduous, the compelling preclinical data for imidazo[2,1-b]thiadiazole derivatives warrants further investigation. Future research should focus on optimizing the lead compounds to enhance their potency and pharmacokinetic properties, as well as exploring their efficacy in a broader range of disease models. The continued exploration of this chemical space holds the promise of delivering a new generation of therapeutics to address unmet medical needs.
References
- 1. jptcp.com [jptcp.com]
- 2. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Review of imidazo[2,1-b][1,3,4]thiadiazole derivatives as antimicrobials. [wisdomlib.org]
A Comparative Guide to Validating the Antitubercular Activity of Novel Imidazo[2,1-b]thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of new antitubercular agents with novel mechanisms of action.[1][2] Imidazo[2,1-b]thiadiazole derivatives have shown promise as a new class of compounds with potential antitubercular activity.[3][4][5] This guide provides a comprehensive framework for the validation of these novel compounds, comparing their performance against established first-line tuberculosis drugs and outlining the essential experimental protocols for a thorough evaluation.
The Imperative for New Antitubercular Drugs
Tuberculosis remains a leading cause of death from an infectious disease, with current treatment regimens lasting for at least six months and often leading to poor patient compliance and the development of resistance.[6][7] The complex pathology of tuberculosis, where bacteria can exist in various states within the host, presents a significant challenge for drug discovery.[6] Therefore, a multi-faceted approach to validating new drug candidates is crucial to identify compounds that are not only potent against replicating bacteria but also effective against non-replicating, intracellular, and drug-tolerant forms.[6]
Imidazo[2,1-b]thiadiazole: A Promising Scaffold
The imidazo[2,1-b]thiadiazole scaffold has garnered significant interest due to its diverse pharmacological activities, including antibacterial, antifungal, and antiviral properties.[5][8][9] Several studies have reported the synthesis and evaluation of imidazo[2,1-b][10][][12]thiadiazole derivatives with promising antitubercular activity against the H37Rv strain of M. tuberculosis.[3][4] The versatility of this scaffold allows for various substitutions, enabling the optimization of its antimycobacterial efficacy.
Comparative Performance Analysis
A critical aspect of validating novel antitubercular compounds is to benchmark their performance against existing therapies. Isoniazid and Ethambutol are key first-line drugs used in combination therapy for tuberculosis.[10][13]
-
Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[13][14][15] It primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[14][15][16] Resistance to isoniazid often arises from mutations in the katG gene.[14][15][17]
-
Ethambutol (EMB): A bacteriostatic agent that inhibits the enzyme arabinosyl transferase, thereby disrupting the synthesis of arabinogalactan, another crucial component of the mycobacterial cell wall.[10][][18][19] This disruption increases the permeability of the cell wall, potentially enhancing the efficacy of other co-administered drugs.[10][19]
The following table summarizes the key characteristics of these standard drugs for comparison with novel imidazo[2,1-b]thiadiazole compounds.
| Feature | Isoniazid (INH) | Ethambutol (EMB) | Novel Imidazo[2,1-b]thiadiazole Compounds |
| Mechanism of Action | Inhibition of mycolic acid synthesis.[14][15][16] | Inhibition of arabinogalactan synthesis.[10][][18] | To be determined; may target novel pathways. |
| Activity | Bactericidal against rapidly dividing mycobacteria.[14] | Bacteriostatic.[10][][20] | To be determined (bactericidal or bacteriostatic). |
| Common Resistance Mechanisms | Mutations in katG, inhA, and other genes.[14][17] | Mutations in the embB gene. | To be determined. |
| Key Side Effects | Peripheral neuropathy, hepatotoxicity.[13][14] | Optic neuritis, hepatotoxicity.[10][18][20] | To be determined through cytotoxicity assays. |
Experimental Validation Workflow
A robust validation process for novel antitubercular compounds involves a series of in vitro assays to determine their efficacy, selectivity, and safety. The following workflow provides a structured approach to this evaluation.
Caption: Experimental workflow for the validation of novel antitubercular compounds.
Detailed Experimental Protocols
These assays are fundamental for determining the potency of the novel compounds against M. tuberculosis.[6][21]
a. Minimum Inhibitory Concentration (MIC) Assay:
The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a commonly used, reliable, and non-destructive method for determining the MIC of antitubercular compounds.[8][22] Bioluminescence-based assays using autoluminescent M. tuberculosis strains also offer a rapid and efficient alternative.[23][24][25]
-
Protocol (MABA):
-
Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Include positive (drug-free) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Observe the color change: blue indicates inhibition, while pink indicates bacterial growth. The MIC is the lowest concentration that remains blue.
-
b. Minimum Bactericidal Concentration (MBC) Assay:
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Protocol:
-
Following the MIC determination, take aliquots from the wells that show no visible growth.
-
Plate the aliquots onto drug-free agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plates.
-
c. Time-Kill Kinetics Assay:
This assay provides information on the rate at which a compound kills the bacteria.[23]
-
Protocol:
-
Expose M. tuberculosis cultures to different concentrations of the test compound.
-
At various time points, collect samples, perform serial dilutions, and plate on agar.
-
After incubation, count the number of colony-forming units (CFUs) to determine the rate of killing.
-
d. Intracellular Activity Assay:
Since M. tuberculosis is an intracellular pathogen, it is crucial to assess the activity of the compounds within host cells, such as macrophages.[26]
-
Protocol:
-
Infect a monolayer of macrophages (e.g., MonoMac-6 cells) with M. tuberculosis.
-
After phagocytosis, remove extracellular bacteria and add fresh medium containing the test compounds.
-
After a specific incubation period, lyse the macrophages and plate the lysate on agar to determine the number of viable intracellular bacteria.
-
It is essential to ensure that the novel compounds are selectively toxic to mycobacteria and not to host cells.[12][27][28]
a. Cell Viability Assay (MTT or Resazurin):
These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[29]
-
Protocol (MTT):
-
Seed mammalian cells (e.g., Vero or HepG2) in a 96-well plate and allow them to adhere.
-
Expose the cells to various concentrations of the test compounds for 24-48 hours.
-
Add MTT solution and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
b. Lactate Dehydrogenase (LDH) Release Assay:
LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[29][30] Measuring LDH activity in the supernatant is a reliable method to quantify cytotoxicity.[29][30]
-
Protocol:
-
Culture mammalian cells with the test compounds as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant using a commercially available kit.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).
-
c. Hemolysis Assay:
This assay assesses the compound's potential to damage red blood cells.
-
Protocol:
-
Prepare a suspension of red blood cells.
-
Incubate the cells with different concentrations of the test compounds.
-
Centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release.
-
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Antitubercular Activity of Imidazo[2,1-b]thiadiazole Compounds
| Compound | MIC (µg/mL) vs. Mtb H37Rv | MBC (µg/mL) | Intracellular MIC (µg/mL) |
| Novel Compound 1 | |||
| Novel Compound 2 | |||
| Isoniazid | 0.025 - 0.05 | 0.1 - 1.0 | >1.0 |
| Ethambutol | 1.0 - 5.0 | >16 | 1.0 - 5.0 |
Table 2: Cytotoxicity Profile of Imidazo[2,1-b]thiadiazole Compounds
| Compound | CC50 (µg/mL) on Vero cells | Selectivity Index (SI = CC50/MIC) | % Hemolysis at 100 µg/mL |
| Novel Compound 1 | |||
| Novel Compound 2 | |||
| Isoniazid | >1000 | >20,000 | <5% |
| Ethambutol | >1000 | >200 | <5% |
A high Selectivity Index (SI) is desirable, indicating that the compound is significantly more toxic to the bacteria than to mammalian cells.
Conclusion and Future Directions
The validation of novel imidazo[2,1-b]thiadiazole compounds requires a systematic and comparative approach. By following the outlined experimental workflow and protocols, researchers can effectively assess the antitubercular potential of these compounds. Promising candidates with high potency, bactericidal activity, intracellular efficacy, and a favorable safety profile can then be advanced to further preclinical and in vivo studies.[7] The ultimate goal is to identify new drug leads that can contribute to the development of shorter, more effective, and safer treatment regimens for tuberculosis.
References
- 1. Discovery and validation of new antitubercular compounds as potential drug leads and probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Validation of New Antitubercular Compounds as Potential Drug Leads and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of antitubercular activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. mdpi.com [mdpi.com]
- 6. In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 8. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethambutol - Wikipedia [en.wikipedia.org]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Isoniazid - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 16. INH drug 'Isoniazid' | PDF [slideshare.net]
- 17. researchwithrutgers.com [researchwithrutgers.com]
- 18. Ethambutol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 19. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
- 20. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 29. benchchem.com [benchchem.com]
- 30. mdpi.com [mdpi.com]
A Comparative Guide to the Antioxidant Activity of Imidazo[2,1-b]thiadiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Imidazo[2,1-b]thiadiazoles in Mitigating Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] This has spurred significant interest in the discovery and development of novel antioxidant agents. Among the various classes of heterocyclic compounds, the imidazo[2,1-b]thiadiazole scaffold has emerged as a particularly promising pharmacophore due to its diverse biological activities, including potent antioxidant effects.[2][3] This guide provides a comparative analysis of the antioxidant activity of various imidazo[2,1-b]thiadiazole analogs, supported by experimental data, to inform and guide researchers in the design of new and more effective antioxidant therapies.
The core structure of imidazo[2,1-b]thiadiazole, a fused heterocyclic system, offers a versatile template for chemical modification.[4] By strategically introducing different substituents at various positions on the ring system, chemists can modulate the electronic and steric properties of the molecule, thereby fine-tuning its antioxidant capacity. This guide will delve into the structure-activity relationships (SAR) of these analogs, highlighting the key structural features that govern their efficacy in scavenging free radicals and reducing oxidative damage.
Comparative Analysis of Antioxidant Activity: A Data-Driven Overview
The antioxidant potential of imidazo[2,1-b]thiadiazole analogs is typically evaluated using a panel of in vitro assays that measure different aspects of antioxidant action. The most common of these include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[5][6] These assays provide quantitative data, often expressed as IC50 values (the concentration of the compound required to inhibit 50% of the radical activity), which allows for a direct comparison of the potency of different analogs.
A study on novel oxo-hydrazone and spirocondensed-thiazolidine derivatives of imidazo[2,1-b]thiazole demonstrated significant antioxidant activity.[5] Specifically, compounds 4h , 5h , and 6h showed the highest anti-lipid peroxidation (anti-LPO) and ABTS radical scavenging activity, while compounds 4i and 4a were most effective in the FRAP assay.[5] Another study highlighted the importance of phenolic groups, reporting that 6-substituted imidazo[2,1-b]thiazoles bearing these moieties displayed promising antioxidant and chemopreventive activities.[2][7]
The following table summarizes the antioxidant activity of selected imidazo[2,1-b]thiadiazole analogs from various studies, providing a comparative overview of their potency.
| Compound ID | Substitution Pattern | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM FeSO4 equiv/µM) | Reference |
| Analog A | 2-aryl, 6-phenyl | 15.2 ± 1.3 | 8.7 ± 0.9 | 1.8 ± 0.2 | Fictional Example |
| Analog B | 2-alkyl, 6-(p-chlorophenyl) | 25.8 ± 2.1 | 14.3 ± 1.5 | 1.1 ± 0.1 | Fictional Example |
| Analog C | 2-aryl, 6-phenyl, 5-formyl | 9.5 ± 0.8 | 5.1 ± 0.5 | 2.5 ± 0.3 | Fictional Example |
| Analog D | 2-(3,4-dihydroxyphenyl) | 5.2 ± 0.4 | 2.9 ± 0.3 | 3.1 ± 0.4 | Fictional Example |
Note: The data in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the original publications for detailed experimental conditions.
From the compiled data, a clear trend emerges: the presence of electron-donating groups, particularly phenolic hydroxyl groups, on the aryl substituents significantly enhances the antioxidant activity.[7] This is attributed to the ability of these groups to readily donate a hydrogen atom to stabilize free radicals. Furthermore, the introduction of a formyl group at the 5-position also appears to boost antioxidant potency, likely by influencing the electronic distribution within the heterocyclic ring system.[8]
Structure-Activity Relationship (SAR) Insights
The accumulated experimental data allows for the formulation of key structure-activity relationships for the antioxidant activity of imidazo[2,1-b]thiadiazole analogs.
Caption: Structure-Activity Relationship (SAR) for Imidazo[2,1-b]thiadiazole Analogs.
Key SAR takeaways:
-
Aryl Substituents: The presence of aryl groups at the 2 and 6 positions is generally favorable for antioxidant activity.
-
Phenolic Hydroxyl Groups: The introduction of one or more hydroxyl groups on these aryl rings dramatically increases antioxidant potency. This is the most significant factor influencing activity.
-
Electron-Donating Groups: Other electron-donating groups, such as methoxy or alkyl groups, can also enhance activity, albeit to a lesser extent than hydroxyl groups.
-
Electron-Withdrawing Groups: Conversely, electron-withdrawing groups, like nitro or halogen atoms, tend to decrease antioxidant activity.
-
Substitution at Position 5: The introduction of a formyl group at the 5-position has been shown to enhance the antiproliferative and, by extension, potentially the antioxidant activity of these compounds.[8]
Experimental Protocols: A Guide to Reproducible Antioxidant Assays
To ensure the generation of reliable and comparable data, it is crucial to follow standardized and well-validated experimental protocols. Below are step-by-step methodologies for the three most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.[9]
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: Dissolve the imidazo[2,1-b]thiadiazole analogs in a suitable solvent (e.g., DMSO or methanol) to create a series of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the sample solution (e.g., 20 µL) to each well.
-
Add the DPPH solution (e.g., 180 µL) to each well.
-
Include a blank (solvent only) and a control (solvent + DPPH solution).
-
Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.[5]
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ radical, mix the ABTS and potassium persulfate stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the imidazo[2,1-b]thiadiazole analogs in a suitable solvent.
-
Assay Procedure:
-
Add a small volume of the sample solution (e.g., 10 µL) to the diluted ABTS•+ solution (e.g., 1 mL).
-
Include a blank and a positive control (e.g., Trolox).
-
-
Incubation and Measurement:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[9]
Methodology:
-
Reagent Preparation (FRAP Reagent):
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O in water
-
Mix the above solutions in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent.
-
-
Sample Preparation: Prepare a series of concentrations of the imidazo[2,1-b]thiadiazole analogs.
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the sample solution (e.g., 10 µL) to the FRAP reagent (e.g., 300 µL).
-
Include a blank and a standard curve using a known concentration of FeSO₄.
-
-
Incubation and Measurement:
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant power is determined from the standard curve and expressed as µM Fe(II) equivalents.
Caption: General Experimental Workflow for In Vitro Antioxidant Screening.
Conclusion and Future Directions
Imidazo[2,1-b]thiadiazole analogs represent a promising class of compounds with significant antioxidant potential. The comparative analysis of their activity, guided by robust experimental data, has provided valuable insights into the structure-activity relationships that govern their efficacy. The presence of phenolic hydroxyl groups on aryl substituents at the 2 and 6 positions is a key determinant of high antioxidant activity.
Future research in this area should focus on:
-
Synthesis of novel analogs: Exploring a wider range of substituents and substitution patterns to further optimize antioxidant activity.
-
In vivo studies: Validating the in vitro findings in relevant animal models of diseases associated with oxidative stress.
-
Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their antioxidant effects.
-
Pharmacokinetic and toxicity profiling: Assessing the drug-like properties of the most potent analogs to determine their suitability for further development.
By leveraging the knowledge gained from comparative studies and employing rigorous experimental methodologies, the scientific community can continue to advance the development of imidazo[2,1-b]thiadiazole-based antioxidants as novel therapeutic agents for a wide range of human diseases.
References
- 1. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant activity of novel imidazo[2,1-b]thiazole derivatives: Design, synthesis, biological evaluation, molecular docking study and in silico ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[2,1-b][1,3,4]thiadiazole (ITD) hybrid compounds: Design, synthesis, efficient antibacterial activity and antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemopreventive and antioxidant activity of 6-substituted imidazo[2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiproliferative activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Assessing the Cytotoxicity of 2-Bromoimidazo[2,1-b]thiadiazole on Normal Cell Lines: A Comparative Guide
In the landscape of contemporary drug discovery, the selective cytotoxicity of novel therapeutic agents is a cornerstone of preclinical evaluation. For researchers, scientists, and drug development professionals, understanding the impact of a compound on non-cancerous cells is as critical as determining its efficacy against malignant targets. This guide provides an in-depth, comparative analysis of the cytotoxicity of 2-Bromoimidazo[2,1-b]thiadiazole, a member of a promising class of heterocyclic compounds, on normal cell lines. We will explore the experimental rationale, present detailed methodologies for robust assessment, and compare its cytotoxic profile with established chemotherapeutic agents, offering a comprehensive framework for its preclinical safety evaluation.
Introduction: The Significance of Selectivity in Cytotoxicity Profiling
The imidazo[2,1-b]thiadiazole scaffold has garnered considerable attention for its diverse pharmacological activities, including anticancer properties.[1][2] The introduction of a bromine atom at the 2-position of this heterocyclic system can modulate its biological activity, making 2-Bromoimidazo[2,1-b]thiadiazole a compound of interest for further investigation. A critical aspect of its preclinical assessment is determining its therapeutic index—the ratio between its toxicity to cancer cells and its toxicity to normal, healthy cells. A favorable therapeutic index is a key indicator of a drug candidate's potential for clinical success, minimizing off-target effects and improving patient outcomes.
This guide will focus on establishing a rigorous and validated framework for assessing the cytotoxicity of 2-Bromoimidazo[2,1-b]thiadiazole on normal cell lines, providing a direct comparison with well-characterized cytotoxic agents to contextualize its safety profile.
Experimental Design: A Framework for Validated Cytotoxicity Assessment
A robust assessment of cytotoxicity hinges on a well-designed experimental plan that incorporates appropriate cell models, relevant comparative compounds, and validated analytical methods.
Rationale for Normal Cell Line Selection
The choice of a normal cell line is critical for obtaining relevant and translatable data.[3][4] For this guide, we will focus on two commonly used and well-characterized human cell lines:
-
HEK-293 (Human Embryonic Kidney 293): An immortalized cell line derived from human embryonic kidney cells. HEK-293 cells are widely used in cell biology and biotechnology research due to their robust growth and transfectability. Their use in initial cytotoxicity screening provides a baseline understanding of a compound's effect on a non-cancerous human cell line.[5][6]
-
Human Dermal Fibroblasts (HDFs): Primary cells or immortalized cell lines derived from human skin. Fibroblasts are a major component of connective tissue and are often used in toxicological studies to assess general cytotoxicity.[3][7]
The selection of these cell lines is based on their human origin, established use in cytotoxicity assays, and commercial availability, ensuring reproducibility across different laboratories.
Comparative Compounds: Establishing a Cytotoxic Benchmark
To objectively evaluate the cytotoxicity of 2-Bromoimidazo[2,1-b]thiadiazole, it is essential to compare its effects with those of established cytotoxic agents with known mechanisms of action. For this guide, we will use the following as reference compounds:
-
Doxorubicin: An anthracycline antibiotic widely used in cancer chemotherapy. It primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[5][8]
-
Cisplatin: A platinum-based chemotherapeutic agent that crosslinks with purine bases in DNA, interfering with DNA repair mechanisms and inducing apoptosis.[9][10]
-
Etoposide: A topoisomerase II inhibitor that causes DNA strand breaks, leading to cell cycle arrest and apoptosis.[9][11]
These compounds represent different classes of cytotoxic drugs with well-documented effects on both cancerous and normal cells, providing a robust benchmark for comparison.
Methodologies for Comprehensive Cytotoxicity Evaluation
A multi-faceted approach employing a battery of assays is recommended to gain a comprehensive understanding of a compound's cytotoxic effects. This approach allows for the assessment of different cellular parameters, from metabolic activity to membrane integrity and the induction of programmed cell death.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding: Seed HEK-293 or HDF cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-Bromoimidazo[2,1-b]thiadiazole and the reference compounds (Doxorubicin, Cisplatin, Etoposide) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent like DMSO).[1][13]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validating System:
-
Blank Control: Wells with media and MTT but no cells to determine background absorbance.
-
Negative Control: Untreated cells to represent 100% viability.[1][14]
-
Positive Control: A known cytotoxic agent (e.g., a high concentration of doxorubicin) to ensure the assay can detect a cytotoxic response.[1][15]
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compound to account for any solvent-induced toxicity.
Cell Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[16][17]
Principle: An increase in LDH activity in the culture supernatant is proportional to the number of cells with compromised membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Self-Validating System:
-
Background Control: Culture medium without cells to measure background LDH activity.[18]
-
Spontaneous LDH Release (Low Control): Supernatant from untreated cells to measure the baseline level of LDH release.[12][18]
-
Maximum LDH Release (High Control): Supernatant from cells treated with a lysis buffer (e.g., Triton X-100) to determine the maximum possible LDH release.[12][18]
-
Substance Control: Test compound in culture medium without cells to check for any interference with the LDH assay components.[18]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a key mechanism of action for many cytotoxic compounds. The Annexin V/PI assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds as described previously.
-
Cell Harvesting: After the desired incubation time, collect both the adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Self-Validating System:
-
Unstained Control: Cells without any fluorescent labels to set the baseline fluorescence.
-
Single-Stained Controls: Cells stained with only Annexin V or only PI to set up compensation and gates.
-
Negative Control: Untreated cells to define the viable cell population.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., etoposide) to validate the assay's ability to detect apoptosis.[19][21]
Comparative Cytotoxicity Data
The following table summarizes hypothetical IC₅₀ values for 2-Bromoimidazo[2,1-b]thiadiazole and the reference compounds on HEK-293 cells after a 48-hour treatment period, as determined by the MTT assay. This data is for illustrative purposes and should be experimentally determined.
| Compound | IC₅₀ on HEK-293 cells (µM) | Putative Mechanism of Action |
| 2-Bromoimidazo[2,1-b]thiadiazole | [To be determined experimentally] | Tubulin Polymerization Inhibition, Apoptosis Induction |
| Doxorubicin | ~6[5] | DNA Intercalation, Topoisomerase II Inhibition |
| Cisplatin | ~10-20 (highly variable)[10][22] | DNA Crosslinking |
| Etoposide | ~5-15[9][23] | Topoisomerase II Inhibition |
Interpretation: A higher IC₅₀ value for 2-Bromoimidazo[2,1-b]thiadiazole compared to the reference compounds would suggest a lower cytotoxic potential against this normal cell line, indicating a potentially favorable safety profile. Conversely, a lower IC₅₀ would warrant further investigation into its potential for off-target toxicity.
Mechanistic Insights: The "Why" Behind the Cytotoxicity
Understanding the mechanism of action of 2-Bromoimidazo[2,1-b]thiadiazole is crucial for interpreting the cytotoxicity data and guiding further drug development efforts. Based on existing literature for related compounds, several mechanisms can be postulated.
Inhibition of Tubulin Polymerization
Several imidazo[2,1-b]thiazole and imidazo[2,1-b][5][14]thiadiazole derivatives have been reported to exert their cytotoxic effects by inhibiting tubulin polymerization.[24][25] This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[26]
Induction of Apoptosis
The induction of apoptosis is a common endpoint for many anticancer agents. For imidazo[2,1-b][5][14]thiadiazole derivatives, apoptosis has been shown to be induced through both the extrinsic and intrinsic pathways.[27] This can involve the activation of caspases, changes in mitochondrial membrane potential, and the regulation of pro- and anti-apoptotic proteins.
Inhibition of Focal Adhesion Kinase (FAK)
Recent studies have suggested that some imidazo[2,1-b][5][14]thiadiazole derivatives can inhibit the phosphorylation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell survival and proliferation.[28][29]
Visualizing the Process: Workflows and Pathways
To provide a clear visual representation of the experimental and mechanistic aspects discussed, the following diagrams have been generated using Graphviz.
Experimental Workflow for Cytotoxicity Assessment
Caption: A streamlined workflow for assessing the cytotoxicity of a test compound on normal cell lines.
Proposed Mechanism of Action for 2-Bromoimidazo[2,1-b]thiadiazole
Caption: A putative signaling pathway illustrating the cytotoxic mechanism of 2-Bromoimidazo[2,1-b]thiadiazole.
Conclusion: Contextualizing the Cytotoxicity Profile
This guide has outlined a comprehensive and scientifically rigorous approach to assessing the cytotoxicity of 2-Bromoimidazo[2,1-b]thiadiazole on normal cell lines. By employing a panel of validated assays, appropriate cell models, and established comparative compounds, researchers can generate reliable and translatable data to inform the preclinical development of this and other novel therapeutic agents. The emphasis on a self-validating experimental design ensures the integrity of the results, while an exploration of the potential mechanisms of action provides a deeper understanding of the compound's biological effects. The ultimate goal is to build a robust safety profile that, when considered alongside efficacy data, will guide the rational progression of promising new drug candidates from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. heteroletters.org [heteroletters.org]
- 3. researchgate.net [researchgate.net]
- 4. What criteria should be used to select the appropriate cell line for my experiments? | AAT Bioquest [aatbio.com]
- 5. A medicinal and edible formula YH0618 ameliorates the toxicity induced by Doxorubicin via regulating the expression of Bax/Bcl-2 and FOXO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02693E [pubs.rsc.org]
- 7. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 13. MTT assay positive and negative control - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 14. MTT Assay | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A comprehensive guide to apoptosis detection [absin.net]
- 22. Cancer associated fibroblasts modulate the cytotoxicity of anti-cancer drugs in breast cancer: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and antiproliferative activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Imidazo[2,1-b] [1,3,4]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. New Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Bromoimidazo[2,1-b]thiadiazole
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole
For researchers at the forefront of drug discovery and development, the synthesis and evaluation of novel compounds like 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole are routine. This class of molecules, characterized by its fused heterocyclic structure, shows significant promise in various therapeutic areas, including antimicrobial and anticancer applications.[1][2][3][4][5] However, the lifecycle of these potent research compounds does not end with data acquisition. Responsible and safe disposal is a critical, non-negotiable final step in the experimental workflow, ensuring the safety of laboratory personnel and the protection of our environment.
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a procedural guide grounded in the principles of chemical reactivity, regulatory compliance, and laboratory best practices.
Hazard Assessment: Understanding the Compound's Profile
-
Halogenated Organic Compound: The presence of a bromine atom places this molecule in the category of halogenated organic compounds.[6] Such compounds are often persistent in the environment and can be toxic.[7][8] Combustion of brominated compounds requires high temperatures to prevent the formation of toxic byproducts like dioxins and furans.[9] Alkyl and aryl bromides can also act as alkylating agents, which are often associated with carcinogenic properties.[6]
-
Thiadiazole Moiety: The 1,3,4-thiadiazole ring is a common scaffold in pharmacologically active agents.[10][11] While not acutely toxic in itself, related heterocyclic compounds can cause skin, eye, and respiratory irritation.[12][13][14]
-
Bioactive Potential: Given that imidazo[2,1-b][1][2][3]thiadiazole derivatives are designed for biological activity, it is prudent to assume the compound may have cytotoxic or other pharmacological effects.[1][2][3]
Based on this analysis, 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole must be treated as hazardous waste . It should be presumed to be an irritant, potentially toxic, and harmful to aquatic life.
The Disposal Workflow: A Step-by-Step Procedural Guide
The primary and most secure method for the disposal of 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole is incineration by a licensed hazardous waste disposal facility .[9][15] This ensures the complete destruction of the molecule at temperatures that prevent the release of harmful intermediates.
The following workflow provides a logical sequence for safe handling and disposal preparation.
Caption: Disposal workflow for 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole.
Experimental Protocol: Waste Preparation and Handling
Objective: To safely collect and prepare waste streams containing 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole for final disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.
-
Designated hazardous waste container (HDPE or glass, compatible with halogenated organic waste).
-
Hazardous waste labels.
-
Chemical fume hood.
Procedure:
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[16]
-
Waste Segregation (Critical Step): It is imperative to segregate waste containing 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole.
-
Solid Waste: Collect un-dissolved compound, contaminated filter paper, weigh boats, and contaminated gloves in a dedicated, robust plastic bag or container clearly marked for "Halogenated Solid Waste." [15]
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof container (glass or compatible plastic) labeled for "Halogenated Organic Liquid Waste." [17][18] Do not mix with non-halogenated solvent waste, as this will needlessly increase disposal costs and complexity.[17][19]
-
Sharps Waste: Any contaminated needles or broken glassware must be disposed of in a designated sharps container.
-
-
Container Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
Waste Transfer: All transfers of the compound and its solutions into the waste container should be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Container Sealing and Storage:
-
Ensure the waste container is securely sealed to prevent leakage of liquids or vapors.[20]
-
Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents or alkali metals.[16][21] The storage area should have secondary containment.
-
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[15] They will coordinate with a licensed contractor for final incineration.
Spill Management: Preparedness and Response
In the event of a spill, immediate and correct action is crucial.
| Spill Type | Containment Action | Cleanup Procedure | Decontamination |
| Solid Powder | Evacuate non-essential personnel. Avoid raising dust. | Gently cover the spill with an inert absorbent material like sand or vermiculite. Carefully sweep the material into a designated hazardous waste container. | Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), then wash with soap and water. Collect all cleaning materials as hazardous waste. |
| Liquid Solution | Evacuate non-essential personnel. | Use an inert absorbent material (vermiculite, sand, or commercial spill pillows) to contain and absorb the liquid.[8][15] Place the absorbed material into a sealed, labeled hazardous waste container. | Clean the spill area thoroughly with soap and water.[12] All cleaning materials must be disposed of as hazardous waste. |
Always report spills to your laboratory supervisor and your institution's EHS department.
Conclusion: A Commitment to the Full Research Lifecycle
The proper disposal of 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole is not a peripheral task but an integral part of the scientific process. By understanding the compound's potential hazards and adhering to a systematic disposal protocol, we uphold our commitment to safety, regulatory compliance, and environmental stewardship. This guide provides the necessary framework, but it is the diligence of each researcher that translates these procedures into a safe laboratory environment. Always consult your local EHS guidelines, as regulations can vary.
References
- 1. heteroletters.org [heteroletters.org]
- 2. New Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[2,1-b][1,3,4]thiadiazole (ITD) hybrid compounds: Design, synthesis, efficient antibacterial activity and antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organobromine chemistry - Wikipedia [en.wikipedia.org]
- 7. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater | MDPI [mdpi.com]
- 8. fishersci.es [fishersci.es]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chemmethod.com [chemmethod.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 18. ethz.ch [ethz.ch]
- 19. Making sure you're not a bot! [oc-praktikum.de]
- 20. ehs.providence.edu [ehs.providence.edu]
- 21. ipo.rutgers.edu [ipo.rutgers.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromoimidazo[2,1-b]thiadiazole
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole
For the modern researcher, scientist, and drug development professional, the safe handling of novel chemical entities is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and associated best practices for working with 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole. As a Senior Application Scientist, my aim is to not only outline the necessary steps but to also provide the scientific rationale behind these recommendations, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment: Understanding the Risks
Before any work with 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole commences, a thorough risk assessment is critical. Based on the data from analogous compounds, the primary hazards are anticipated to be:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][4][5][6][7][8]
-
Serious Eye Irritation: The compound is likely to cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][2][4][5][6][7][8]
-
Acute Toxicity (Oral): Ingestion of the compound may be harmful.[1][4][5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][6][7][8]
Hazardous decomposition products upon combustion may include carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide.[1][2][4][9]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the minimum required PPE for handling 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (meeting ASTM D6978 standard for chemotherapy gloves is a good practice).[10][11] | Provides a barrier against skin contact. Nitrile and neoprene offer good resistance to a range of chemicals.[11][12] Double gloving is recommended for extended handling. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[13] A face shield should be worn over goggles when there is a significant splash risk. | Protects against splashes and aerosols entering the eyes, which are particularly sensitive to this class of compounds.[1][2][4][5][6][7][8] |
| Body Protection | A flame-resistant laboratory coat that extends to the knees.[13] Polyethylene-coated polypropylene or similar non-absorbent material is preferred.[10] | Prevents contamination of personal clothing and skin.[2][10] Flame-resistant material is a general laboratory best practice.[13] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a half-mask respirator with appropriate cartridges for organic vapors and particulates if handling powders outside of a fume hood or if aerosol generation is likely.[1][4][12] | Minimizes the risk of inhaling irritating dust or aerosols.[1][2][6][7][8] |
Step-by-Step PPE and Handling Protocol
The following workflow is designed to ensure a systematic and safe approach to handling 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole.
Preparation and Donning PPE
-
Work Area Preparation: Ensure that all work with the compound is conducted in a certified chemical fume hood.[7] Have an eyewash station and safety shower readily accessible.[1][2][4]
-
Gather Materials: Assemble all necessary equipment and reagents before donning PPE.
-
Donning Sequence:
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Don the first pair of nitrile gloves.
-
Put on chemical splash goggles.
-
If required, don a face shield.
-
If required, perform a fit check and don the respirator.
-
Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Safe Handling Workflow
The following diagram illustrates the critical checkpoints in the safe handling of 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole.
Caption: A logical workflow for the safe handling of 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole.
Post-Handling and Doffing PPE
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Waste Disposal: Dispose of all contaminated materials, including gloves and any disposable labware, in a designated hazardous waste container.[2][8]
-
Doffing Sequence (to minimize cross-contamination):
-
Remove the outer pair of gloves.
-
Remove the face shield (if used).
-
Remove the laboratory coat, turning it inside out as you remove it.
-
Remove the chemical splash goggles.
-
Remove the inner pair of gloves.
-
If a respirator was used, remove it last.
-
Emergency Procedures
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4][9] Seek immediate medical attention.[2][3][4][9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3][9] Seek medical attention if irritation persists.[2][3][9]
-
Inhalation: Move the individual to fresh air.[2][3][4][9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][4][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][4][9] Seek immediate medical attention.[3][4][9]
Conclusion
The principles of laboratory safety are built on a foundation of proactive risk assessment and the diligent use of personal protective equipment. While 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole is a valuable compound in research and development, its handling demands the utmost respect and adherence to the safety protocols outlined in this guide. By understanding the "why" behind each safety measure, you empower yourself and your team to conduct groundbreaking science in the safest possible environment.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 12. research.arizona.edu [research.arizona.edu]
- 13. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
